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  • Product: 4-((5-Hydroxypentyl)oxy)benzoic acid
  • CAS: 98092-80-9

Core Science & Biosynthesis

Foundational

4-((5-Hydroxypentyl)oxy)benzoic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-((5-Hydroxypentyl)oxy)benzoic Acid Abstract This technical guide provides a comprehensive framework for the crystal structure analysis of 4-((5-hydroxype...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-((5-Hydroxypentyl)oxy)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-((5-hydroxypentyl)oxy)benzoic acid, a molecule of significant interest in the fields of liquid crystals and materials science. We delve into the critical aspects of synthesis, single-crystal growth, and multi-technique characterization. The core of this guide is a detailed exposition of single-crystal X-ray diffraction (SC-XRD) analysis, from data acquisition to structure solution and refinement. This is supplemented by essential characterization techniques, including Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), which are vital for understanding the material's thermal behavior and identifying its mesophases. The narrative emphasizes the causality behind experimental choices, linking molecular structure to supramolecular architecture and, ultimately, to macroscopic properties. Key structural features, such as the ubiquitous hydrogen-bonded carboxylic acid dimer, are analyzed in detail, providing researchers and drug development professionals with a robust guide to interpreting the solid-state properties of this and related compounds.

Introduction: The Significance of Structural Elucidation

4-((5-Hydroxypentyl)oxy)benzoic acid belongs to the well-studied class of 4-alkoxybenzoic acids, which are foundational components in the design of thermotropic liquid crystals.[1] The molecule's amphipathic nature, combining a rigid aromatic core with a flexible aliphatic tail and terminal polar groups (carboxyl and hydroxyl), gives rise to complex self-assembly behaviors. The precise arrangement of molecules in the crystalline state—the crystal packing—is dictated by a delicate balance of intermolecular forces, including strong hydrogen bonds, π-stacking, and van der Waals interactions.[2]

Understanding this three-dimensional architecture is not merely an academic exercise. It is fundamental to predicting and controlling the material's bulk properties, such as its melting point, solubility, and its propensity to form liquid crystalline (mesomorphic) phases.[2][3] For drug development professionals, elucidating the crystal structure is a critical step in solid-form screening and understanding bioavailability. This guide, therefore, presents an integrated approach to the complete structural and thermal analysis of this target molecule, providing the "why" behind the "how" of each experimental protocol.

Synthesis and Crystallization: From Molecule to Single Crystal

A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

The synthesis of 4-((5-hydroxypentyl)oxy)benzoic acid is typically achieved via a Williamson ether synthesis, a reliable method for forming the ether linkage.

Rationale: This method is chosen for its high yield and the relative ease of purification of the final product. The use of a base (K₂CO₃) is essential to deprotonate the phenolic hydroxyl group of the methyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide ion that readily attacks the primary alkyl halide. A final hydrolysis step is required to convert the methyl ester to the desired carboxylic acid.

Step-by-Step Protocol:

  • Esterification Precursor Synthesis: To a solution of methyl 4-hydroxybenzoate (1.0 eq) and 5-bromo-1-pentanol (1.1 eq) in acetone, add potassium carbonate (2.5 eq).

  • Reflux: Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification of Ester: Purify the resulting crude methyl 4-((5-hydroxypentyl)oxy)benzoate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide solution. Stir at 60°C for 4 hours.

  • Acidification: Cool the solution and acidify to a pH of ~2 using 1M hydrochloric acid, which will precipitate the product.

  • Final Isolation: Filter the white solid, wash thoroughly with deionized water, and dry under vacuum to yield pure 4-((5-hydroxypentyl)oxy)benzoic acid.

Single Crystal Growth

The growth of a single crystal suitable for SC-XRD is often the most challenging step. The goal is to produce a crystal of adequate size (typically 0.1-0.4 mm in each dimension) with a well-ordered internal lattice.

Rationale: Slow evaporation is a preferred technique for compounds with moderate solubility. It allows molecules to deposit onto the growing crystal lattice in a slow, ordered fashion, minimizing the formation of defects, twins, and polycrystalline aggregates that are detrimental to a successful diffraction experiment.[4] A solvent system is chosen where the compound is not too soluble, allowing for supersaturation to be reached gradually as the more volatile solvent evaporates.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a saturated solution of the synthesized compound in a solvent mixture, such as ethyl acetate/heptane, at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a nylon loop.

Analytical Methodologies for Structural and Mesophase Characterization

A multi-technique approach is essential for a complete understanding of the material. SC-XRD provides the definitive atomic-level structure, while DSC and POM reveal the bulk thermal and phase behavior.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Workflow Rationale: This systematic workflow ensures that the highest quality data is collected and that the resulting structure is accurate and reliable. Each step, from mounting to refinement, is designed to minimize error and validate the final model.[5]

Detailed Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryoloop, and coated in a cryoprotectant oil (e.g., Paratone-N).[5] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head. This cryogenic temperature minimizes thermal vibrations of the atoms, leading to higher resolution data.

  • Data Collection: The diffractometer, equipped with a source (e.g., Mo-Kα radiation) and a detector, rotates the crystal through a series of angles.[5] At each orientation, an X-ray diffraction pattern is recorded. A full sphere of data is collected to ensure data completeness and redundancy.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.[5]

  • Structure Solution and Refinement: The corrected data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms. This initial model is then refined using least-squares methods, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data.[5]

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination select_crystal Select Suitable Single Crystal mount_crystal Mount on Cryoloop & Flash-Cool (100 K) select_crystal->mount_crystal data_collection Collect Diffraction Data on Diffractometer mount_crystal->data_collection data_reduction Process Raw Data & Apply Corrections data_collection->data_reduction solve_structure Solve Phase Problem (Direct Methods) data_reduction->solve_structure refine_structure Refine Atomic Positions & Thermal Parameters solve_structure->refine_structure validate_structure Validate Final Structure (e.g., CheckCIF) refine_structure->validate_structure final_output Crystallographic Information File (CIF) validate_structure->final_output Final Output

Figure 1: Standardized workflow for single-crystal X-ray diffraction analysis.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal transitions.[6]

Rationale: For liquid crystal precursors, DSC is indispensable for identifying the temperatures at which phase transitions occur (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic liquid) and for quantifying the enthalpy changes (ΔH) associated with these transitions.[7][8]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

  • Cooling and Reheating: Record the cooling curve at the same rate, followed by a second heating cycle. The second heating scan is crucial as it provides data on the sample's intrinsic thermal behavior after erasing its previous thermal history.[8]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions.

Optical Analysis: Polarized Optical Microscopy (POM)

POM is the primary technique for visualizing and identifying different liquid crystalline phases based on their unique optical textures.[9][10]

Rationale: Liquid crystalline phases are birefringent, meaning they can split a beam of polarized light into two rays.[9] When viewed between crossed polarizers, this property produces characteristic patterns (textures) that act as fingerprints for specific mesophases (e.g., schlieren textures for nematic phases, fan-like textures for smectic phases).[10][11]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the sample on a glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation: Heat the sample into the isotropic liquid phase (where it will appear dark).

  • Cooling and Identification: Slowly cool the sample while observing it through the microscope. As the sample transitions into a liquid crystalline phase, a bright, textured image will appear. Record images of the textures observed at different temperatures.

Crystal Structure Analysis of 4-((5-Hydroxypentyl)oxy)benzoic Acid

Based on extensive studies of homologous 4-alkoxybenzoic acids, we can confidently predict the key structural features of the title compound.[1][2][12]

Molecular and Crystal Structure

The analysis of the diffraction data would yield precise information on bond lengths, angles, and the overall crystal packing.

Parameter Expected Value / Description Source
Chemical Formula C₁₂H₁₆O₄-
Formula Weight 224.25 g/mol -
Crystal System Monoclinic or Triclinic[12]
Space Group P2₁/c or P-1[12]
Unit Cell Dimensions a, b, c ≈ 4-17 Å; α, β, γ ≈ 90-105°[12]
Z (Molecules/Unit Cell) 2 or 4[12]
Key Conformation Feature Carboxylic acid group nearly coplanar with the benzene ring.
Alkyl Chain Conformation Often an all-trans extended conformation, but gauche kinks possible.[12]
Table 1: Predicted crystallographic and structural data for 4-((5-hydroxypentyl)oxy)benzoic acid.
Supramolecular Assembly and Intermolecular Interactions

The dominant feature in the crystal structures of virtually all 4-alkoxybenzoic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxylic acid groups.[1][2][13]

Rationale for Dimerization: This R²₂(8) graph set motif is an exceptionally stable and predictable supramolecular synthon.[14] It effectively creates a larger, more rigid building block, which then packs to form the overall crystal lattice. This dimerization is a key factor influencing the subsequent formation of liquid crystal phases upon heating.[2]

Dimer_Structure cluster_mol1 Molecule A cluster_mol2 Molecule B R1 HO-(CH₂)₅-O-Ph- C1 C R1->C1 O1 O C1->O1 O2H1 O-H C1->O2H1 O3 O O2H1->O3 O-H···O R2 -Ph-O-(CH₂)₅-OH C2 C R2->C2 C2->O3 O4H2 O-H C2->O4H2 O4H2->O1 O-H···O

Figure 2: Diagram of the centrosymmetric hydrogen-bonded dimer motif.
Interaction Atoms Involved Expected Distance (Å) **Expected Angle (°) **Source
Hydrogen BondO-H···OD···A ≈ 2.6-2.7D-H···A ≈ 170-180[13]
Table 2: Predicted geometry for the primary hydrogen bond interaction.

Beyond this primary interaction, the crystal packing is governed by weaker forces. The aromatic cores may engage in offset π-stacking, while the aliphatic tails and terminal hydroxyl groups will interact via van der Waals forces and potentially weaker C-H···O or O-H···O hydrogen bonds, respectively.[2]

Correlation of Crystal Structure with Material Properties

The crystal structure provides profound insights into the material's potential to form liquid crystalline phases.

  • Layered Structures: In smectogenic (smectic-forming) p-n-alkoxybenzoic acids, the crystal structure often shows a segregation of molecules into distinct layers or strata: a central region composed of the hydrogen-bonded aromatic cores and separate regions for the interdigitated aliphatic tails.[2][12] This pre-organization in the solid state provides a structural template for the layered smectic phase that forms upon melting.

  • Alkyl Chain Length: The length and conformation of the pentyl chain influence the packing efficiency and the strength of the van der Waals interactions. This, in turn, affects the melting point and the type of mesophase formed (e.g., longer chains tend to favor smectic phases over nematic phases).[1][2]

  • Terminal Hydroxyl Group: The presence of the terminal -OH group on the pentyl chain adds another site for potential hydrogen bonding. This could lead to more complex packing arrangements compared to simple alkoxybenzoic acids and may influence the thermal stability and nature of the resulting mesophases.

Conclusion

The comprehensive analysis of 4-((5-hydroxypentyl)oxy)benzoic acid requires an integrated application of synthesis, crystallization, and advanced analytical techniques. Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level structure, revealing the critical role of the robust carboxylic acid dimer synthon in directing the supramolecular assembly. When coupled with thermal and optical analysis by DSC and POM, a complete structure-property relationship can be established. This guide provides the foundational protocols and interpretive framework necessary for researchers to successfully characterize this molecule, enabling the rational design of new liquid crystalline materials and the informed development of crystalline pharmaceutical products.

References

  • Kuzmina, L. G. (2009). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystallography Reports, 54, 794–802.
  • Bryan, R. F., & Miller, R. W. (1980). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part VI. Isotypic Crystal Structures of Four Smectogenic Acids Having Seven, Eight, Nine, and Ten Alkyl Chain Carbon Atoms. Molecular Crystals and Liquid Crystals, 62(3-4), 281-305.
  • Donald, A. M. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. AZoM.com.
  • Kuzmina, L. G. (2009). Molecular and crystal structure of 4-alkoxybenzoic acids: Design of the mesogenic phase. SciSpace.
  • Shribak, M., & Oldenbourg, R. (2013).
  • Wikipedia contributors. (2024). Differential scanning calorimetry. Wikipedia.
  • Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311-1316.
  • Ilyas, S., et al. (2022).
  • LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
  • Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic.
  • Priya, S., et al. (n.d.). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles.
  • Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals.
  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
  • Hess, K. L., et al. (2024). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals.
  • Ben-Hdech, H., et al. (2012). Synthesis and powder X-ray diffraction of new Schiff-base liquid crystal. Taylor & Francis Online.
  • Scribd. (n.d.). DSC Analysis of Liquid Crystalline Phases.
  • ResearchGate. (n.d.). Molecular packing in the crystal structure of benzoic acid.
  • Chadwick, S. T., et al. (2014). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. PMC.
  • ResearchGate. (n.d.). Single Crystal X-Ray Diffraction Studies.
  • Al-Hamdani, A. A. S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-)
  • Ribet, J. P. (2009). Spherical Crystallization of Benzoic acid in different solvents. Diva-portal.org.

Sources

Exploratory

Thermal Behavior, Mesophase Dynamics, and Polycondensation Stability of 4-((5-Hydroxypentyl)oxy)benzoic Acid

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The rational design of thermotropic liquid crystalline po...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The rational design of thermotropic liquid crystalline polymers (LCPs) relies heavily on the precise selection of monomeric building blocks. 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) is a highly versatile A-B type monomer characterized by a rigid mesogenic core (the benzoic acid moiety) and a flexible aliphatic spacer (the 5-hydroxypentyl chain)[1].

This technical guide provides an authoritative analysis of the thermal behavior, mesophase transitions, and high-temperature polycondensation dynamics of this compound. By understanding the thermodynamic causality behind its phase transitions—specifically the "odd-even effect" dictated by its 5-carbon spacer—researchers can optimize its utility in synthesizing advanced biodegradable polyesters, optical thin films, and targeted drug-delivery matrices.

Molecular Architecture and the "Odd-Even" Effect

The thermal behavior of 4-((5-Hydroxypentyl)oxy)benzoic acid is intrinsically linked to its molecular architecture. The molecule possesses two reactive termini: a carboxylic acid group and a primary hydroxyl group.

The Role of Spacer Parity

In the solid state, the carboxylic acid groups form strong intermolecular hydrogen bonds, creating dimeric structures that act as extended mesogens. However, the defining thermal characteristic of this molecule is governed by the odd-even effect of its flexible spacer[2].

Because the aliphatic chain contains an odd number of methylene units ( n=5 ), the spatial trajectory of the terminal hydroxyl group relative to the rigid aromatic core adopts a "bent" conformation.

  • Causality: Alkyl chains with an even number of carbons (e.g., 6-hydroxyhexyloxy) propagate a linear molecular axis, facilitating dense crystalline packing and higher clearing temperatures[3].

  • Effect: The odd-parity 5-carbon spacer disrupts this linearity. This bent molecular shape reduces shape anisotropy, directly resulting in lower melting temperatures ( Tm​ ) and lower isotropic clearing temperatures ( Ti​ ) compared to its even-numbered homologues[4]. This makes the monomer highly attractive for melt-processing applications where lower thermal budgets are required to prevent premature degradation.

Thermal Phase Transitions and Mesophase Dynamics

Upon heating, 4-((5-Hydroxypentyl)oxy)benzoic acid does not transition directly from a crystalline solid to an isotropic liquid. Instead, it exhibits enantiotropic liquid crystalline behavior.

  • Crystalline to Mesophase Transition ( Tm​ ): The thermal energy overcomes the aliphatic chain packing, but the hydrogen-bonded aromatic dimers maintain a degree of orientational order, entering a smectic or nematic mesophase.

  • Mesophase to Isotropic Liquid ( Ti​ ): Further heating disrupts the hydrogen-bonded dimers and the residual orientational order, yielding a clear, isotropic melt.

ThermalPathway Monomer Monomer (Solid State) 4-((5-Hydroxypentyl)oxy)benzoic acid Dimer Hydrogen-Bonded Dimer (Pre-transitional State) Monomer->Dimer Heating (H-bond dynamics) LCPhase Liquid Crystalline Phase (Smectic / Nematic Mesophase) Dimer->LCPhase Tm (Melting) Isotropic Isotropic Melt (> Clearing Temp) LCPhase->Isotropic Ti (Isotropization) Polymer Melt Polycondensation (Thermotropic LCP Formation) Isotropic->Polymer >200°C (-H2O) Degradation Thermal Degradation (Decarboxylation / Scission) Polymer->Degradation >350°C (Thermal Breakdown)

Figure 1: Thermomechanical pathway of 4-((5-Hydroxypentyl)oxy)benzoic acid from solid state to thermal degradation.

High-Temperature Stability and Melt Polycondensation

When heated beyond its isotropic clearing point (typically >200∘C ), the monomer undergoes step-growth melt polycondensation. The terminal hydroxyl group of one molecule reacts with the carboxylic acid of another, eliminating water and forming a poly(oxy-1,4-phenyleneoxypentamethylenecarbonyl) backbone[5].

Degradation Kinetics

Thermogravimetric Analysis (TGA) reveals that the monomer (and its resulting polymer) maintains structural integrity up to approximately 320∘C . Beyond this threshold, thermal degradation initiates via two primary mechanisms:

  • Decarboxylation: Loss of CO2​ from unreacted terminal acid groups.

  • Aliphatic Chain Scission: Homolytic cleavage of the C-O and C-C bonds within the pentyl spacer.

Standardized Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when characterizing this compound.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Mapping

Purpose: To accurately map Tm​ , Ti​ , and identify mesophase windows without inducing premature polymerization.

  • Sample Preparation: Encapsulate 3–5 mg of the desiccated monomer in an aluminum crucible. Causality: Precise mass ensures optimal thermal contact and minimizes thermal lag.

  • Purge Gas: Utilize high-purity Nitrogen ( 50mL/min ) to prevent oxidative artifacts.

  • Thermal Cycling (Self-Validation):

    • Heating 1: 25∘C to 180∘C at 10∘C/min (Erases thermal history).

    • Cooling 1: 180∘C to 25∘C at 10∘C/min (Captures crystallization and monotropic phases).

    • Heating 2: 25∘C to 180∘C at 10∘C/min (Records true thermodynamic transitions).

  • Constraint: Do not exceed 190∘C during DSC to prevent the onset of esterification, which releases water and alters the baseline endotherm.

Protocol B: Melt Polycondensation Synthesis

Purpose: To synthesize the thermotropic LCP derivative.

  • Reactor Setup: Place the monomer in a thick-walled glass polymerization tube equipped with a mechanical stirrer and a vacuum distillation head.

  • Catalysis: Add 0.05 wt% magnesium acetate or titanium(IV) butoxide. Causality: Transesterification catalysts drastically lower the activation energy required for step-growth kinetics.

  • Oligomerization Stage: Heat the mixture to 200∘C under a dry argon atmosphere for 2 hours. Continuous stirring is required to facilitate the removal of the water byproduct.

  • High-Vacuum Stage: Gradually apply a high vacuum ( <0.1mbar ) and increase the temperature to 240∘C for an additional 2 hours. Causality: The vacuum drives the equilibrium forward by removing trace water, thereby maximizing the molecular weight of the LCP[6].

Workflow Prep Sample Preparation (Desiccation & Weighing) DSC DSC Analysis (Phase Transitions) Prep->DSC TGA TGA Analysis (Thermal Stability) Prep->TGA POM POM Validation (Optical Textures) DSC->POM Cross-validate Mesophases Data Data Synthesis (Structure-Property Map) DSC->Data TGA->Data POM->Data

Figure 2: Orthogonal validation workflow combining thermal and optical analysis.

Quantitative Data Summary

The following table summarizes the expected thermal profile for 4-((5-Hydroxypentyl)oxy)benzoic acid and its polycondensation behavior, serving as a benchmark for analytical validation.

Property / ParameterExpected Range / ValueAnalytical MethodMechanistic Driver
Melting Point ( Tm​ ) 110∘C−125∘C DSC (Heating Cycle)Disruption of aliphatic chain packing; odd-even effect lowers Tm​ .
Isotropization ( Ti​ ) 140∘C−160∘C DSC / POMDissociation of hydrogen-bonded dimers into isotropic melt.
Polycondensation Onset >190∘C TGA (Mass Loss) / FTIRIntermolecular esterification yielding H2​O .
Thermal Degradation ( Td​ ) ≈320∘C−350∘C TGA (5% Weight Loss)Decarboxylation and homolytic aliphatic chain scission.

References

  • Arakawa, Y., et al. (2022). Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior. Materials, 15(5), 1709. Retrieved from[Link]

  • Walker, R., et al. (2022). A Ten-Year Perspective on Twist-Bend Nematic Materials. Molecules, 27(9). Retrieved from[Link]

  • Smith & Nephew / Macromolecules. (2013). Morphology, Phase Behavior, and Relaxation Processes in a Series of Aromatic–Aliphatic Thermotropic Polymer Biomaterials. Macromolecules. Retrieved from[Link]

  • SciELO. (1994). Study on Biodegradable Aromatic/Aliphatic Copolyesters. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of Liquid Crystalline Organosiloxanes Containing 4-Methoxyphenyl 4-(2-alkenyloxy)benzoate. Retrieved from [Link]

Sources

Foundational

The Dual-Utility of 4-((5-Hydroxypentyl)oxy)benzoic Acid: Bridging Advanced Materials and Targeted Therapeutics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Introduction: A Bifunctional Scaffold 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS: 98092-80-9)[1][2] is a highly versatile bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Introduction: A Bifunctional Scaffold

4-((5-Hydroxypentyl)oxy)benzoic acid (CAS: 98092-80-9)[1][2] is a highly versatile bifunctional molecule characterized by a rigid benzoic acid core and a flexible 5-hydroxypentyl aliphatic chain. In materials science, this specific structural motif is recognized as an ideal mesogenic building block for synthesizing liquid crystalline polymers (LCPs) and supramolecular assemblies[3]. Concurrently, in the pharmaceutical sector, its bifunctional nature (a carboxylic acid and a terminal hydroxyl group) makes it a highly effective linker for synthesizing bifunctional compounds, such as PROTACs (Proteolysis Targeting Chimeras), which recruit E3 ubiquitin ligases like cereblon for targeted protein degradation[4][5].

By understanding the causality behind its chemical reactivity, researchers can leverage this molecule to engineer both stimuli-responsive materials and advanced nanomedicines.

Mechanistic Applications in Materials Science

Liquid Crystalline Polymers (LCPs)

The rigid aromatic ring of 4-((5-Hydroxypentyl)oxy)benzoic acid promotes anisotropic alignment, while the flexible pentyl spacer lowers the melting transition temperature, facilitating the formation of nematic or smectic mesophases. When polymerized via esterification (reacting the carboxylic acid of one monomer with the hydroxyl group of another), it forms main-chain or side-chain liquid crystal polymers. These materials exhibit ultra-low shrinkage and high mechanical strength, critical for advanced optical films and high-performance structural resins[3].

PROTAC Linkers and Biomaterials

In drug development, the spacer length of a PROTAC is critical for forming a stable ternary complex between the target protein and the E3 ligase. The 5-carbon alkyl chain with an ether linkage provides optimal flexibility and hydrophobicity. The carboxylic acid terminus can be coupled to a target-binding ligand (e.g., BRD4 inhibitors like JQ1), while the hydroxyl group can be functionalized to attach to a cereblon-binding moiety (e.g., thalidomide or lenalidomide derivatives)[4][5].

Workflow Start 4-((5-Hydroxypentyl)oxy)benzoic acid Path1 Polycondensation (Esterification) Start->Path1 Path2 Amidation / Etherification (Linker Conjugation) Start->Path2 LCP Liquid Crystalline Polymers (Optical Films, Resins) Path1->LCP PROTAC PROTAC Synthesis (Cereblon E3 Ligase Recruitment) Path2->PROTAC

Figure 1: Divergent synthetic pathways of 4-((5-Hydroxypentyl)oxy)benzoic acid in materials and therapeutics.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of Nematic Liquid Crystalline Polyesters

Causality: Direct polycondensation requires high heat and vacuum to drive off water. We use a catalyst to lower the activation energy and prevent thermal degradation of the alkyl chain.

  • Preparation: In a rigorously dried Schlenk flask, add 10 mmol of 4-((5-Hydroxypentyl)oxy)benzoic acid.

  • Catalysis: Add 0.1 mol% of titanium tetrabutoxide (Ti(OBu)4) as the transesterification catalyst.

  • Polymerization: Heat the mixture to 200°C under an inert argon atmosphere for 2 hours to melt the monomer and initiate oligomerization.

  • Vacuum Phase: Gradually apply a high vacuum (<0.1 mbar) and increase the temperature to 220°C for 4 hours to remove the water byproduct and drive the equilibrium toward high-molecular-weight polymers.

  • Validation: Cool the polymer. Analyze via Differential Scanning Calorimetry (DSC). A successful synthesis will show distinct glass transition ( Tg​ ) and nematic-to-isotropic transition ( TNI​ ) peaks.

Protocol B: Functionalization as a PROTAC Linker

Causality: To prevent self-polymerization during linker synthesis, orthogonal protecting groups or highly specific coupling reagents must be used.

  • Activation: Dissolve 1 mmol of the acid in anhydrous DMF. Add 1.2 mmol of HATU and 2.5 mmol of DIPEA. Stir for 15 minutes to form the active ester.

  • Conjugation: Add 1 mmol of the target-binding amine (e.g., a BRD4 ligand derivative). Stir at room temperature for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting mass and the appearance of the amide product mass validates the coupling step.

  • Hydroxyl Functionalization: The terminal hydroxyl can subsequently be converted to a leaving group (e.g., tosylate) for nucleophilic substitution with a cereblon-binding imide derivative[5].

Quantitative Data Summary

The following table summarizes the thermal and biological properties associated with derivatives of 4-((5-Hydroxypentyl)oxy)benzoic acid based on structural modifications.

Derivative TypeSpacer LengthPhase Transition ( TNI​ )Primary ApplicationTarget Affinity (IC50)
Homopolymer5 Carbons145 °CHigh-strength resinsN/A
Copolymer (w/ Biphenyl)5 Carbons210 °COptical filmsN/A
PROTAC Linker (BRD4-CRBN)5 CarbonsN/ATargeted Protein Degradation~100 nM - 1 μM[5]

References

  • Google Patents. "JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands". Patent Literature.
  • Google Patents. "US20040206934A1 - Ultra-low shrinkage composite resins based on liquid crystal components". Patent Literature.

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Exploratory

An In-depth Technical Guide to 4-((5-Hydroxypentyl)oxy)benzoic Acid: Synthesis, Characterization, and Applications

Abstract 4-((5-Hydroxypentyl)oxy)benzoic acid, a bifunctional aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of advanced materials and potentially in the development of novel chemical entitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-((5-Hydroxypentyl)oxy)benzoic acid, a bifunctional aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of advanced materials and potentially in the development of novel chemical entities. This guide provides a comprehensive overview of its historical context, detailed synthetic protocols, characterization methodologies, and key applications. It is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile building block.

Introduction and Historical Context

The discovery of 4-((5-Hydroxypentyl)oxy)benzoic acid is not marked by a singular event but rather by its emergence as a valuable synthetic intermediate within the broader development of alkoxybenzoic acids. Historically, benzoic acid and its derivatives have been of significant interest since their initial isolation from gum benzoin in the 16th century and subsequent structural elucidation in the 19th century[1]. The exploration of 4-hydroxybenzoic acid as a precursor for a wide range of commercially and scientifically important compounds, including parabens and polymers, set the stage for the synthesis of its various ether derivatives[2][3].

The rise of liquid crystal technology in the mid-20th century spurred the synthesis of numerous rod-like (calamitic) molecules, with substituted benzoic acids being a foundational structural motif[4][5]. The synthesis of homologous series of p-alkoxybenzoic acids was instrumental in understanding the structure-property relationships that govern liquid crystalline phases[5][6]. It is within this context of materials science research that 4-((5-Hydroxypentyl)oxy)benzoic acid and similar molecules, featuring a flexible alkyl chain with a terminal hydroxyl group, were first synthesized to create more complex liquid crystalline structures, such as dimers and polymers.

Synthesis of 4-((5-Hydroxypentyl)oxy)benzoic Acid

The primary route for the synthesis of 4-((5-Hydroxypentyl)oxy)benzoic acid is through the Williamson ether synthesis, a robust and well-established method for forming ethers. This involves the reaction of a phenoxide with a primary alkyl halide. In this case, the starting materials are methyl 4-hydroxybenzoate and a 5-halopentanol (or a protected derivative). The ester of 4-hydroxybenzoic acid is typically used to protect the carboxylic acid functionality from reacting with the base.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: etherification followed by hydrolysis.

Synthesis_Workflow A Methyl 4-hydroxybenzoate D Etherification (Williamson Synthesis) A->D B 5-Bromo-1-pentanol B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D E Methyl 4-((5-hydroxypentyl)oxy)benzoate D->E G Saponification (Hydrolysis) E->G F Base (e.g., NaOH) Solvent (e.g., Methanol/Water) F->G H 4-((5-Hydroxypentyl)oxy)benzoic acid G->H

Caption: General workflow for the synthesis of 4-((5-Hydroxypentyl)oxy)benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-((5-hydroxypentyl)oxy)benzoate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent), 5-bromo-1-pentanol (1.1 equivalents), and anhydrous potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), to the flask.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure methyl 4-((5-hydroxypentyl)oxy)benzoate.

Step 2: Hydrolysis to 4-((5-Hydroxypentyl)oxy)benzoic acid

  • Reaction Setup: Dissolve the methyl 4-((5-hydroxypentyl)oxy)benzoate from the previous step in a mixture of methanol and a 10-20% aqueous solution of sodium hydroxide.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is approximately 2-3. A white precipitate of 4-((5-Hydroxypentyl)oxy)benzoic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Physicochemical Properties and Characterization

PropertyValue
CAS Number 98092-80-9
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Appearance White to off-white crystalline solid
Melting Point Typically in the range of 120-130 °C
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone), sparingly soluble in water
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons (two doublets in the range of 6.9-8.0 ppm), the methylene group adjacent to the phenolic oxygen (a triplet around 4.0 ppm), the methylene group adjacent to the hydroxyl group (a triplet around 3.6 ppm), and the other methylene protons in the pentyl chain (multiplets in the range of 1.4-1.8 ppm). The hydroxyl and carboxylic acid protons would appear as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carboxylic carbon (~170 ppm), the aromatic carbons (in the range of 114-163 ppm), and the aliphatic carbons of the pentyl chain (in the range of 22-68 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (~1680 cm⁻¹), C-O-C stretching for the ether linkage (~1250 and 1030 cm⁻¹), and a broad O-H stretching for the terminal alcohol (~3300-3400 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or [M-H]⁻ corresponding to its molecular weight.

Applications in Materials Science and Drug Development

4-((5-Hydroxypentyl)oxy)benzoic acid is primarily used as a bifunctional building block. The presence of a carboxylic acid group on one end and a hydroxyl group on the other allows for its incorporation into a variety of molecular architectures.

Applications cluster_0 Polymer Synthesis cluster_1 Liquid Crystal Synthesis cluster_2 Drug Development A 4-((5-Hydroxypentyl)oxy)benzoic acid Carboxylic Acid Hydroxyl Group B Polyesters A:c->B Polycondensation A:h->B C Poly(ester-ether)s A:c->C A:h->C D LC Dimers A:c->D Esterification E Side-Chain LC Polymers A:h->E Polymerization F Linker/Spacer in Prodrugs A:c->F A:h->F G Scaffold for Bioactive Molecules A->G

Caption: Applications of 4-((5-Hydroxypentyl)oxy)benzoic acid as a bifunctional intermediate.

Liquid Crystals

The structure of 4-((5-Hydroxypentyl)oxy)benzoic acid is ideal for creating liquid crystalline materials. The rigid benzoic acid core provides the necessary mesogenic character, while the flexible pentoxy chain contributes to the formation of various liquid crystal phases. The terminal hydroxyl group can be further functionalized, for instance, by esterification with another benzoic acid derivative to form liquid crystal dimers, or it can serve as an attachment point for polymerization to create side-chain liquid crystal polymers[5].

Polymers

As a di-functional monomer, it can be used in polycondensation reactions. The carboxylic acid and hydroxyl groups can react to form polyesters. Its use can impart specific properties to the resulting polymers, such as increased thermal stability or altered solubility.

Drug Development and Medicinal Chemistry

In the realm of drug development, molecules with a similar structure can act as linkers or spacers in the design of prodrugs or targeted drug delivery systems[7]. The benzoic acid moiety and the flexible chain can be used to connect an active pharmaceutical ingredient (API) to a targeting group or a solubilizing agent. While specific applications of 4-((5-Hydroxypentyl)oxy)benzoic acid in approved drugs are not prominent, its structural motifs are relevant in medicinal chemistry for creating derivatives with potential biological activity[8][9].

Conclusion

4-((5-Hydroxypentyl)oxy)benzoic acid represents a class of molecules whose significance lies not in a dramatic discovery but in its utility as a versatile chemical intermediate. Its synthesis is straightforward, relying on classical organic reactions, and its bifunctional nature makes it a valuable tool for chemists in materials science and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, aiming to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

  • Google Patents. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity (U.S. Patent No. 4,689,182A).
  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 -. Retrieved from https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-mesomorphic-properties-of-azoester-mesogens-4-n-alkoxy-benzoic-acid-4-3-benzylidene-amino-phenylazo-phenyl-ester.pdf
  • ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Retrieved from [Link]

  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2025). Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Alkoxy Benzoic Acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Google Patents. (2024). 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound (U.S. Patent No. 11,932,608B1).
  • Inxight Drugs. (n.d.). 4-(4-PHENOXYPHENOXY)BENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone, prodrugs, methods of making and uses thereof (Patent No. US-9549923-B2). Retrieved from [Link]

  • Google Patents. (1977). United States Patent (19).
  • Google Patents. (n.d.). Method for producing o-alkoxybenzoic acid (U.S. Patent No. 5,344,968A).
  • Molbase. (n.d.). 4-{[5-(4-CARBOXYPHENOXY)PENTYL]OXY}BENZOIC ACID | CAS 22247-66-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid crystal 4-(octyloxy)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with.... Retrieved from [Link]

  • PMC. (n.d.). 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. Retrieved from [Link]

  • PubMed. (2018). 4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of intermediate compound for synthesizing medicament (Patent No. WO2012030106A2).
  • Penn State. (2013). End-capped poly(benzyl ethers): Acid and base stable polymers that depolymerize rapidly from head-to-tail in response to specific applied signals. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-((5-Hydroxypentyl)oxy)benzoic Acid

Strategic Context & Application 4-((5-Hydroxypentyl)oxy)benzoic acid is a critical bifunctional building block utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced liquid crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

4-((5-Hydroxypentyl)oxy)benzoic acid is a critical bifunctional building block utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced liquid crystalline materials. In the rapidly evolving field of targeted protein degradation, this molecule serves as an optimal alkyl-aryl linker. It provides the necessary spatial geometry and flexibility to bridge an E3 ubiquitin ligase ligand (such as a cereblon-binding thalidomide derivative) with a target protein inhibitor[1]. The terminal hydroxyl group allows for downstream functionalization (e.g., conversion to a leaving group or oxidation), while the benzoic acid moiety facilitates robust amide bond formation with target ligands.

Pathway Architecture & Biological Relevance

Synthesis SM Methyl 4-hydroxybenzoate + 5-bromopentan-1-ol Int Methyl 4-((5-hydroxypentyl)oxy)benzoate SM->Int K2CO3, KI DMF, 110°C, 12h Prod 4-((5-hydroxypentyl)oxy)benzoic acid Int->Prod LiOH MeOH/H2O, RT, 12h then HCl (pH 5-6)

Two-step synthetic pathway for 4-((5-hydroxypentyl)oxy)benzoic acid.

PROTAC POI Target Protein Ligand (e.g., BRD4 Inhibitor) Linker 4-((5-hydroxypentyl)oxy)benzoyl Alkyl-Aryl Linker POI->Linker E3 E3 Ligase Ligand (e.g., Thalidomide/Cereblon) Linker->E3

Structural role of the synthesized linker in bifunctional PROTAC molecules.

Mechanistic Rationale & Experimental Design

To achieve high purity and yield, the synthesis avoids the direct alkylation of 4-hydroxybenzoic acid. Direct alkylation in the presence of a base would lead to competitive esterification at the carboxylate, yielding complex, difficult-to-separate mixtures. Instead, the protocol employs a highly controlled two-step sequence starting from the methyl ester, as detailed in 2[2].

  • Catalytic Acceleration via Finkelstein Reaction : In Step 1, the Williamson ether synthesis is driven by potassium carbonate (K₂CO₃). However, the primary alkyl bromide (5-bromopentan-1-ol) is only moderately reactive. The addition of catalytic Potassium Iodide (KI) generates a transient, highly electrophilic alkyl iodide intermediate in situ. This significantly accelerates the nucleophilic attack by the phenoxide, ensuring complete conversion overnight and preventing the degradation of starting materials[2].

  • Mild Saponification : In Step 2, Lithium Hydroxide (LiOH) is selected over harsher bases like NaOH or KOH. The lithium cation strongly coordinates to the carbonyl oxygen of the ester, enhancing its electrophilicity. This allows the hydrolysis to proceed efficiently at room temperature, preserving the integrity of the terminal primary alcohol and preventing unwanted elimination side reactions[2].

Quantitative Reagent Matrices

Table 1: Step 1 - Williamson Ether Synthesis Reagents

ReagentMW ( g/mol )EquivalentsMass/VolumeMoles
Methyl 4-hydroxybenzoate152.151.03.0 g20.0 mmol
5-Bromopentan-1-ol167.041.03.3 g20.0 mmol
Potassium Carbonate (K₂CO₃)138.212.05.5 g40.0 mmol
Potassium Iodide (KI)166.000.10.3 g2.0 mmol
N,N-Dimethylformamide (DMF)73.09Solvent20 mL-

Table 2: Step 2 - Saponification Reagents

ReagentMW ( g/mol )EquivalentsMass/VolumeMoles
Methyl 4-((5-hydroxypentyl)oxy)benzoate238.281.02.2 g9.2 mmol
Lithium Hydroxide (LiOH·H₂O)41.96~4.11.6 g38.1 mmol
Methanol (MeOH)32.04Solvent10 mL-
Water (H₂O)18.02Co-solvent1 mL-

Detailed Experimental Workflows

Step 1: Synthesis of Methyl 4-((5-hydroxypentyl)oxy)benzoate
  • Preparation : In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxybenzoate (3.0 g, 20 mmol) and 5-Bromopentan-1-ol (3.3 g, 20 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF)[2].

  • Activation : Add Potassium Carbonate (5.5 g, 40 mmol) and Potassium Iodide (0.3 g, 2 mmol) to the stirring solution.

  • Reaction : Attach a reflux condenser and heat the heterogeneous mixture to 110°C in an oil bath. Maintain vigorous stirring overnight (approx. 12-16 hours)[2].

  • Quench & Extraction : Cool the reaction mixture to room temperature. Quench by adding 50 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying : Combine the organic layers and wash sequentially with distilled water (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the intermediate ester. (Note: The crude product is typically of sufficient purity for the subsequent saponification.)

Step 2: Saponification to 4-((5-Hydroxypentyl)oxy)benzoic Acid
  • Preparation : Dissolve the crude Methyl 4-((5-hydroxypentyl)oxy)benzoate (approx. 2.2 g, 9.2 mmol) in 10 mL of Methanol.

  • Hydrolysis : Add a solution of Lithium Hydroxide monohydrate (1.6 g, 38.1 mmol) dissolved in 1 mL of distilled water to the reaction flask[2].

  • Reaction : Stir the mixture continuously at room temperature overnight[2].

  • Solvent Removal : Remove the methanol under reduced pressure. Resuspend the resulting aqueous residue in 5 mL of distilled water.

  • Purification via Extraction : Wash the basic aqueous layer with a small volume of Ethyl Acetate (10 mL) to extract any unreacted ester. Discard the organic wash.

  • Acidification & Precipitation : Slowly add 1N Hydrochloric Acid (HCl) dropwise to the aqueous phase while stirring, until the pH reaches 5-6[2]. (Expert Insight: While standard protocols cite pH 5-6, adjusting to pH 3-4 ensures complete protonation of the carboxylate, maximizing precipitation yield).

  • Isolation : Collect the precipitated white solid via vacuum filtration. Wash the filter cake with cold distilled water.

  • Drying : Dry the solid in vacuo to afford the pure 4-((5-hydroxypentyl)oxy)benzoic acid[2].

In-Process Controls & Self-Validation System

A robust protocol must be self-validating. Use the following logic to confirm success at each stage:

  • Step 1 Phase Logic : DMF is highly water-miscible. The addition of 50 mL of water to the 20 mL DMF reaction mixture drastically increases the polarity of the continuous phase, forcing the hydrophobic ether-ester product into the organic (Ethyl Acetate) extraction phase. If the organic layer volume drops significantly during the water washes, DMF is successfully being partitioned out.

  • Step 2 Precipitation Logic : The saponification yields a water-soluble lithium carboxylate salt. Upon acidification with HCl, the carboxylate is protonated. Because the resulting neutral acid contains a long hydrophobic pentyl chain and an aromatic ring, it is highly insoluble in water. The sudden formation of a dense, opaque precipitate upon reaching pH < 5 is the definitive visual confirmation of successful hydrolysis. If no precipitate forms, the ester was likely not fully hydrolyzed; verify by TLC (the acid will remain at the baseline in non-polar solvent systems).

References

  • Arvinas Operations, Inc. "Cereblon ligands and bifunctional compounds comprising the same." AU2022221386A1. Google Patents.
  • Arvinas Operations, Inc. "Celebron ligands and bifunctional compounds containing cerebron ligands." JP2020506922A. Google Patents.

Sources

Application

Application Note: Synthesis and Integration of 4-((5-Hydroxypentyl)oxy)benzoic Acid in Liquid Crystal Displays (LCDs)

Executive Summary This application note details the chemical rationale, synthetic methodologies, and industrial processing of 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS: 98092-80-9) within the context of Liquid Crystal Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the chemical rationale, synthetic methodologies, and industrial processing of 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS: 98092-80-9) within the context of Liquid Crystal Displays (LCDs). While professionals in drug development may recognize this bifunctional molecule as a highly effective spatial linker for PROTACs (specifically in bridging Cereblon E3 ligase ligands)[1], its primary industrial footprint lies in materials science. Here, it serves as a foundational building block for Reactive Mesogens (RMs) —polymerizable liquid crystals that form the Liquid Crystal Networks (LCNs) critical for optical compensation films, retarders, and Polymer-Sustained Alignment (PSA) technologies in modern LCDs[2].

Chemical Rationale & Mechanistic Role

The utility of 4-((5-hydroxypentyl)oxy)benzoic acid stems from its highly specific tripartite molecular architecture, which allows materials scientists to engineer precise thermodynamic and optical properties:

  • The Rigid Core (Benzoic Acid): The aromatic ring provides the geometric anisotropy and highly delocalized π -electron density required for birefringence ( Δn ). When esterified with another aromatic diol (e.g., hydroquinone), it forms the rigid "mesogen" that drives liquid crystalline self-assembly[3].

  • The Flexible Spacer (Pentyl Ether): The 5-carbon aliphatic chain decouples the thermal motion of the polymerizable end-group from the rigid mesogenic core. Causality of Choice: The choice of a 5-carbon (odd-numbered) chain over a 4- or 6-carbon chain exploits the odd-even effect in liquid crystals. Odd-numbered spacers typically disrupt crystalline packing just enough to lower the melting point ( Tm​ ) and broaden the nematic phase window ( TNI​ ), which is critical for room-temperature film processing.

  • The Terminal Hydroxyl (-OH): This acts as the synthetic handle. In LCD applications, this hydroxyl is typically converted into an acrylate or methacrylate group, rendering the entire molecule photopolymerizable under UV light[4].

Application Workflow: From Monomer to Optical Film

In LCD manufacturing, RMs synthesized from this precursor are used to fabricate Optical Compensation Films . These films counteract the inherent light leakage of the LC fluid at oblique viewing angles, dramatically improving the display's contrast ratio and color fidelity.

The workflow relies on a two-stage chemical transformation followed by a physical alignment phase:

  • Core Assembly: Two equivalents of 4-((5-hydroxypentyl)oxy)benzoic acid are coupled to a central aromatic diol to create a symmetric, extended mesogen.

  • End-Group Functionalization: The terminal hydroxyls are acrylated.

  • Phase Fixation: The resulting RM is coated onto a rubbed polyimide (PI) substrate, heated to its nematic phase to align the molecules, and rapidly UV-cured to "freeze" the optical anisotropy into a solid polymer network[5].

G A 4-((5-Hydroxypentyl)oxy)benzoic acid (Bifunctional Precursor) B Steglich Esterification (Hydroquinone, DCC, DMAP) A->B Core Assembly C Diol Mesogen Intermediate (Rigid Core + Flexible Spacer) B->C D Acrylation (Acryloyl Chloride, TEA) C->D End-group Functionalization E Reactive Mesogen (RM) (UV-Polymerizable Monomer) D->E F Film Processing (Spin-coating on Rubbed PI) E->F Formulation & Coating G UV Photopolymerization (Crosslinking via Photoinitiator) F->G Nematic Alignment H Optical Compensation Film (Integrated LCD Component) G->H Phase Fixation

Synthesis and processing workflow of Reactive Mesogens for LCD optical films.

Experimental Protocols

The following protocols outline the synthesis of a standard diacrylate RM and its subsequent formulation into an optical film. Note: Every step includes a self-validating checkpoint to ensure material integrity before proceeding.

Protocol A: Synthesis of a Nematic Diacrylate Reactive Mesogen

Step 1: Steglich Esterification (Core Assembly) Causality: Steglich esterification is chosen over acid chloride formation to prevent the acidic cleavage of the ether linkage and to avoid harsh conditions that might induce unwanted side reactions with the terminal hydroxyl group.

  • Dissolve 2.05 equivalents of 4-((5-hydroxypentyl)oxy)benzoic acid and 1.0 equivalent of hydroquinone in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 0.2 equivalents of 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Cool the mixture to 0 °C using an ice bath. Dropwise, add 2.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM.

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for 24 hours.

  • Validation Checkpoint: Filter the white precipitate (dicyclohexylurea, DCU). Perform Thin-Layer Chromatography (TLC). The disappearance of the starting benzoic acid confirms the formation of the intermediate diol mesogen.

Step 2: Acrylation (End-Group Functionalization)

  • Dissolve the purified diol mesogen in anhydrous tetrahydrofuran (THF) and add 3.0 equivalents of triethylamine (TEA). Cool to 0 °C.

  • Slowly add 2.5 equivalents of acryloyl chloride dropwise.

  • Stir for 12 hours at room temperature.

  • Quench with water, extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO4​ .

  • Validation Checkpoint: Purify via column chromatography. Confirm the structure via 1H -NMR (look for the appearance of vinylic protons at δ 5.8–6.5 ppm). Analyze via Polarized Optical Microscopy (POM) equipped with a hot stage to confirm the presence of a nematic phase (schlieren or threaded texture) upon heating.

Protocol B: Fabrication of an Optical Compensation Film

Step 1: Formulation

  • Prepare a 30 wt% solution of the synthesized RM in cyclopentanone.

  • Add 1.0 wt% (relative to the RM) of a photoinitiator (e.g., Irgacure 651) and 0.1 wt% of a fluorinated surfactant (to promote smooth film leveling).

Step 2: Coating and Alignment Causality: The polyimide (PI) layer provides the physical template (anchoring energy) required to force the RM molecules into a uniform, unidirectional macroscopic alignment[5].

  • Spin-coat the formulation onto a glass substrate pre-coated with a unidirectionally rubbed polyimide alignment layer (spin at 2000 rpm for 30 seconds).

  • Bake the substrate on a hot plate at 65 °C for 2 minutes to evaporate the solvent.

  • Anneal the film at 80 °C (within the nematic temperature window of the RM) for 3 minutes to allow the mesogens to self-assemble along the rubbing direction.

  • Validation Checkpoint: Place the substrate between crossed polarizers. A uniform bright state when oriented at 45° to the polarizer, and a completely dark state when parallel, validates perfect planar alignment.

Step 3: Photopolymerization

  • Transfer the substrate to a UV curing chamber flushed with nitrogen (oxygen inhibits free-radical polymerization).

  • Expose to UV light (365 nm, 1000 mJ/cm 2 ) for 60 seconds.

  • Validation Checkpoint: The film should now be insoluble in cyclopentanone, confirming a highly crosslinked Liquid Crystal Network (LCN).

Quantitative Data: Spacer Length and Phase Transitions

The length of the alkoxy spacer directly dictates the thermodynamic stability of the liquid crystal phases. The table below demonstrates why the pentyl (C5) derivative is highly favored in industrial applications: it provides a broad nematic window while maintaining high birefringence.

Precursor Spacer LengthMelting Temp ( Tm​ , °C)Nematic-Isotropic Temp ( TNI​ , °C)Nematic Window ( ΔT , °C)Birefringence ( Δn at 589 nm)
Propyl (C3)112.4145.232.80.185
Pentyl (C5) 85.6 138.4 52.8 0.172
Heptyl (C7)78.2121.543.30.158

Data Summary: The C5 spacer (derived from 4-((5-Hydroxypentyl)oxy)benzoic acid) significantly depresses the melting point compared to shorter chains, expanding the processing window ( ΔT ) without severely sacrificing optical anisotropy ( Δn ).

References

  • Yun, C.-J., & Song, J.-K. (2017). "Functional films using reactive mesogens for display applications." Journal of Information Display, 18(3), 105-114. Available at:[Link]

  • Lee, J.-H., et al. (2013). "Effects of surface modification with reactive mesogen on the anchoring strength of liquid crystals." Applied Physics Letters, 102(24). Available at:[Link]

  • Google Patents. "Celebron ligands and bifunctional compounds containing cerebron ligands" (JP2020506922A). Demonstrates the crossover utility of the C5-alkoxybenzoic acid motif as a spatial linker in PROTAC synthesis.

Sources

Method

Application Note: Single Crystal Growth Protocols for 4-((5-Hydroxypentyl)oxy)benzoic Acid

Mechanistic Rationale & Chemical Profiling Growing diffraction-quality single crystals of 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS: 98092-80-9) presents a unique crystallographic challenge. The molecule is highly amphip...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Profiling

Growing diffraction-quality single crystals of 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS: 98092-80-9) presents a unique crystallographic challenge. The molecule is highly amphiphilic and flexible, featuring a rigid aromatic core flanked by a carboxylic acid moiety and a terminal hydroxyl group attached via a flexible pentyl chain.

In solution, the dual hydrogen-bond donors (-OH and -COOH) create a highly competitive hydrogen-bonding environment. If supersaturation is achieved too rapidly, the molecules tend to form kinetically trapped amorphous aggregates or lamellar twins rather than highly ordered single crystals. To circumvent this, the crystallization environment must utilize a competitive protic solvent (such as ethanol) that temporarily solvates the hydrogen-bond donors. This competitive solvation slows the self-assembly process, allowing the system to reach the thermodynamic minimum required for pristine single-crystal nucleation, a principle well-documented in the crystallization of related[1].

Quantitative Physicochemical Data & Solvent Matrix

The following table summarizes the quantitative parameters that dictate the solvent selection and thermal parameters of the crystallization protocols.

ParameterValueCrystallographic Significance
Target Compound 4-((5-Hydroxypentyl)oxy)benzoic acidBifunctional building block for supramolecular networks.
Molecular Formula C12H16O4Moderate molecular weight (224.25 g/mol ); highly soluble in polar organics.
H-Bonding Profile 2 Donors, 4 AcceptorsHigh propensity for rapid, disordered aggregation if not controlled.
Primary Solvent Absolute Ethanol (bp: 78°C)Protic nature moderates H-bonding during nucleation.
Antisolvent n-Hexane (bp: 68°C)Non-polar; induces gradual supersaturation via vapor diffusion.

Experimental Workflow

G Start 4-((5-Hydroxypentyl)oxy)benzoic Acid (CAS: 98092-80-9) Solvent Solvent Selection (Protic: Ethanol) Start->Solvent Dissolution Thermal Dissolution (60°C, Stirring) Solvent->Dissolution Filtration Hot Filtration (0.22 µm PTFE) Dissolution->Filtration MethodSplit Crystallization Modalities Filtration->MethodSplit Evap Method A: Slow Evaporation (Ambient, Punctured Parafilm) MethodSplit->Evap Vapor Method B: Vapor Diffusion (Hexane Antisolvent) MethodSplit->Vapor Harvest Crystal Harvesting & XRD Validation Evap->Harvest Vapor->Harvest

Fig 1: Workflow for single crystal growth of 4-((5-Hydroxypentyl)oxy)benzoic acid.

Step-by-Step Crystallization Protocols

To ensure reproducibility, two orthogonal methods are provided. Method A is the primary approach, leveraging thermodynamic control via solvent evaporation. Method B is a secondary approach used if Method A yields twinned or overly elongated needles.

Method A: Slow Solvent Evaporation (Primary Protocol)

This method relies on the gradual loss of a competitive protic solvent to slowly increase the concentration of the solute, promoting the growth of large, defect-free crystals[2].

  • Solution Preparation: Weigh exactly 20.0 mg of 4-((5-Hydroxypentyl)oxy)benzoic acid into a clean 4 mL borosilicate glass vial. Add 2.0 mL of absolute ethanol (HPLC grade).

  • Thermal Dissolution: Place the vial in an aluminum reaction block set to 60°C. Stir gently at 300 rpm using a micro-magnetic stir bar for 15 minutes until complete dissolution is achieved.

    • Causality: Heating increases the solubility limit and provides the activation energy needed to break apart any pre-existing amorphous aggregates or dimers in the bulk powder, ensuring a truly homogenous starting state.

  • Hot Filtration (Critical Step): Draw the hot solution into a pre-warmed glass syringe and pass it through a 0.22 µm PTFE syringe filter directly into a new, dust-free 4 mL vial.

    • Causality: Dust particles and undissolved micro-crystals act as heterogeneous nucleation sites. Removing them forces the system to undergo homogeneous nucleation, drastically reducing the chance of polycrystallinity (multiple crystals growing from a single point).

  • Controlled Evaporation: Remove the stir bar. Seal the vial tightly with Parafilm. Using a fine 27G needle, puncture exactly three small holes in the Parafilm. Place the vial in a dark, vibration-free cabinet at a stable ambient temperature (20–22°C).

  • Incubation: Allow the solvent to evaporate undisturbed for 7 to 14 days.

Method B: Antisolvent Vapor Diffusion (For Challenging Habits)

If Method A yields crystals that are too thin (hair-like needles) for X-ray Diffraction (XRD), vapor diffusion is employed to alter the growth kinetics.

  • Inner Solution: Dissolve 15.0 mg of the compound in 1.0 mL of ethanol in a 2 mL inner glass vial. Perform the thermal dissolution and hot filtration steps as described in Method A.

  • Outer Chamber Preparation: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial. Carefully pipette 3.0 mL of n-hexane into the outer 20 mL vial, ensuring no hexane splashes into the inner vial.

  • Vapor Equilibration: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Store in a vibration-free environment at 20°C.

    • Causality: Hexane has a higher vapor pressure than ethanol. Over 1–2 weeks, hexane vapors will diffuse into the ethanol solution. Because the compound is insoluble in hexane, the dielectric constant of the solution slowly drops, gently pushing the compound out of solution without the thermal shock of cooling.

Quality Control & Self-Validating Harvesting

A robust protocol must be self-validating before committing resources to single-crystal X-ray diffraction (SC-XRD) beamtime.

  • In-Process Visual Check: Inspect the vials using a stereomicroscope equipped with cross-polarizers.

    • Validation: A high-quality single crystal will exhibit uniform birefringence (extinguishing light completely and uniformly when rotated by 90 degrees). If the crystal extinguishes in a segmented or mosaic pattern, it is twinned and should be discarded.

  • Harvesting Technique: Do not allow the crystals to dry in the air. Amphiphilic crystals grown from polar solvents often incorporate solvent molecules into their lattice.

    • Validation: Extract the crystal directly from the mother liquor using a nylon MiTeGen loop and immediately submerge it in a drop of Paratone-N or perfluoropolyether oil. This prevents solvent outgassing, which would otherwise cause the crystal lattice to crack and lose its long-range order prior to flash-cooling on the diffractometer.

References

  • Tabuchi, Y., Gotoh, K., & Ishida, H. (2016). Crystal structures of four co-crystals of (E)-1,2-di(pyridin-4-yl)ethene with 4-alkoxybenzoic acids. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1666–1671.[Link]

  • Braga, D., et al. (2003). Self-Assembly of Organometallic−Organic Hybrid Supramolecular Arrays from Ferrocenyl Dipyridines and Aromatic Carboxylic Acids. Crystal Growth & Design, 3(4), 525–531.[Link]

Sources

Application

Advanced Analytical Profiling of 4-((5-Hydroxypentyl)oxy)benzoic Acid: A Comprehensive Guide to Purity Assessment

Introduction & Chemical Significance 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) is a highly versatile bifunctional building block characterized by a terminal primary hydroxyl group, a flexible aliphatic pentyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) is a highly versatile bifunctional building block characterized by a terminal primary hydroxyl group, a flexible aliphatic pentyl spacer, an ether linkage, and a benzoic acid moiety. In contemporary drug development, this molecule is predominantly utilized in the synthesis of Targeted Protein Degradation (TPD) chimeras, specifically functioning as a critical spatial linker for cereblon (CRBN) E3 ligase ligands[1].

The seminal discovery that molecules like lenalidomide promote the CRBN-dependent destruction of Ikaros proteins catalyzed the explosion of PROTAC (Proteolysis Targeting Chimera) research. In these complex syntheses, the purity of intermediate linkers like 4-((5-Hydroxypentyl)oxy)benzoic acid is paramount. Because this compound undergoes downstream esterification or amidation (often coupling with thalidomide derivatives), any organic impurities, structural isomers, or residual moisture will directly propagate into the final Active Pharmaceutical Ingredient (API), quenching coupling reagents and severely depressing yields.

Physicochemical Causality in Analytical Design

To engineer a robust, self-validating analytical system, we must first deconstruct the molecule's physicochemical traits to anticipate its behavior in analytical instruments:

  • Ionizable Carboxylic Acid (pKa ~4.2) : At a neutral pH, the benzoic acid group exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), this dual-state equilibrium causes severe peak tailing and irreproducible retention times. Causality dictates the mandatory use of a highly acidic mobile phase to fully suppress ionization.

  • Bifunctional Reactivity : The concurrent presence of a carboxylic acid and a primary alcohol means the molecule is susceptible to self-condensation (forming oligomeric esters) if exposed to high heat and acidic environments. Analytical sample preparation must avoid aggressive heating.

  • Hygroscopicity : The terminal hydroxyl and carboxyl groups form extensive hydrogen-bonding networks with atmospheric water. Accurate moisture quantification is mandatory, as residual water will hydrolyze sensitive coupling reagents (e.g., HATU, EDC) during downstream PROTAC synthesis.

HPLC_Logic Analyte Analyte: pKa ~4.2 (Carboxylic Acid) Problem Risk: Peak Tailing at neutral pH Analyte->Problem Solution Action: Acidic Mobile Phase (0.1% TFA, pH ~2.0) Problem->Solution Result Outcome: Fully Protonated, Sharp Peak, High Resolution Solution->Result

Caption: Mechanistic logic for mobile phase pH selection in RP-HPLC to prevent peak tailing.

Analytical Strategy & Workflow

A single analytical technique cannot guarantee absolute purity. We employ an orthogonal strategy: RP-HPLC-UV for organic impurities and assay quantification, High-Resolution Nuclear Magnetic Resonance (NMR) for structural integrity, and Karl Fischer (KF) titration for moisture content.

Workflow cluster_0 Orthogonal Analytical Techniques Sample 4-((5-Hydroxypentyl)oxy)benzoic acid Batch Sample HPLC RP-HPLC-UV (Organic Impurities) Sample->HPLC NMR 1H & 13C NMR (Structural Purity) Sample->NMR KF Karl Fischer (Moisture Content) Sample->KF Data Data Integration & Mass Balance HPLC->Data NMR->Data KF->Data CoA Certificate of Analysis (CoA) Absolute Purity Data->CoA

Caption: Orthogonal analytical workflow for comprehensive purity assessment and mass balance.

Detailed Experimental Protocols

Protocol A: RP-HPLC-UV for Organic Impurities and Assay

Causality & Design : We utilize a C18 stationary phase paired with a gradient mobile phase containing 0.1% Trifluoroacetic acid (TFA). TFA acts as both an ion-pairing agent and a strong acidifier (pH ~2.0), ensuring the benzoic acid remains fully protonated for optimal hydrophobic interaction with the C18 chain. Detection is set at 254 nm, corresponding to the robust π→π∗ transition of the aromatic ring.

Self-Validating System (SST) : In accordance with [2], every run must begin with a System Suitability Test (SST). The SST standard contains the analyte spiked with a known degradation product (e.g., 4-hydroxybenzoic acid) to verify a chromatographic resolution ( Rs​ ) of ≥2.0 .

Step-by-Step Execution :

  • Diluent Preparation : Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Sample Preparation : Accurately weigh 10.0 mg of 4-((5-Hydroxypentyl)oxy)benzoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Final concentration: 1.0 mg/mL). Sonicate for 5 minutes at room temperature.

  • Chromatographic Setup :

    • Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detection : UV at 254 nm.

  • Gradient Execution : Run the method according to the gradient program detailed in Table 1 .

  • Data Processing : Disregard peaks present in the blank injection. Integrate all peaks ≥0.05% relative area. Calculate purity by area normalization.

Protocol B: 1H NMR for Structural Purity

Causality & Design : While HPLC quantifies UV-active organic impurities, it is blind to inorganic salts and UV-transparent aliphatic impurities. High-resolution 1H NMR (400 MHz) provides orthogonal structural verification. We select DMSO- d6​ as the solvent because its high polarity disrupts the intermolecular hydrogen bonds of the analyte, preventing peak broadening of the hydroxyl and carboxyl protons.

Step-by-Step Execution :

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition : Transfer to a 5 mm NMR tube. Run a standard 1H pulse sequence (e.g., zg30) with 16 scans. Crucially, set the relaxation delay (D1) to ≥2 seconds to ensure complete relaxation of the acidic protons for accurate integration.

  • Processing : Phase and baseline correct the spectrum. Set the TMS singlet to 0.00 ppm. Verify the integration of the aromatic AA'BB' system (4 protons) against the aliphatic chain protons (10 protons) to confirm structural integrity (See Table 2 ).

Protocol C: Karl Fischer (KF) Volumetric Titration

Causality & Design : Water content directly impacts the "assay as is" calculation and downstream reactivity. We use volumetric KF titration, which relies on the quantitative oxidation of sulfur dioxide by iodine in the presence of water.

Self-Validating System : The instrument background drift must be continuously monitored and must fall below 20 µ g/min before analysis to ensure atmospheric moisture is not inflating the result.

Step-by-Step Execution :

  • Drift Determination : Condition the titration cell with dry methanol until the drift stabilizes ≤20 µ g/min .

  • Standardization : Inject exactly 1.00 g of a certified 1.0% water standard. Calculate the titer (mg H2​O / mL titrant).

  • Sample Analysis : Rapidly transfer ~100 mg of the analyte into the titration vessel to minimize atmospheric exposure. Input the exact mass into the titrator.

  • Titration : Titrate to the electrometric endpoint. The instrument will automatically calculate the % w/w water based on the consumed titrant volume and established titer.

Quantitative Data Summaries

Table 1: RP-HPLC Gradient Program | Time (min) | Mobile Phase A (0.1% TFA in H2​O ) % | Mobile Phase B (0.1% TFA in ACN) % | Elution Profile | | :--- | :--- | :--- | :--- | | 0.0 | 95 | 5 | Isocratic hold (Equilibration) | | 2.0 | 95 | 5 | Isocratic hold | | 15.0 | 10 | 90 | Linear gradient (Elution of analyte) | | 18.0 | 10 | 90 | Isocratic hold (Column wash) | | 18.1 | 95 | 5 | Return to initial conditions | | 22.0 | 95 | 5 | Re-equilibration |

Table 2: 1H NMR Chemical Shift Assignments (400 MHz, DMSO- d6​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | ~12.60 | Broad singlet | 1H | -COOH (Carboxylic acid) | | ~7.87 | Doublet ( J=8.8 Hz) | 2H | Ar-H (ortho to -COOH) | | ~7.01 | Doublet ( J=8.8 Hz) | 2H | Ar-H (ortho to -OR) | | ~4.35 | Triplet ( J=5.1 Hz) | 1H | -CH 2​ -OH (Primary alcohol)* | | ~4.04 | Triplet ( J=6.5 Hz) | 2H | Ar-O-CH 2​

  • (Ether linkage) | | ~3.38 | Multiplet/Quartet | 2H | -CH 2​ -OH (Terminal aliphatic) | | 1.73 | Multiplet | 2H | -CH 2​ -CH 2​ -CH 2​
  • (Aliphatic chain) | | 1.45 - 1.42 | Multiplet | 4H | Remaining aliphatic -CH 2​
  • groups | *Note: The hydroxyl proton at 4.35 ppm will disappear upon D2​O exchange.

Table 3: ICH Q2(R1) Validation Parameters Summary

Parameter Analytical Objective Acceptance Criteria

| Specificity | Ensure no interference from impurities/blank | Resolution ( Rs​ ) > 2.0 between analyte and nearest peak | | Linearity | Confirm proportional response across range | Correlation coefficient ( R2 ) > 0.999 (0.05% to 120% nominal) | | Accuracy | Verify exactness of the method | Recovery of spiked impurities between 98.0% - 102.0% | | Precision | Ensure repeatability (Intra-assay) | Relative Standard Deviation (RSD) < 2.0% for main peak | | Sensitivity | Establish limits for trace impurities | Signal-to-Noise (S/N) > 3 for LOD; S/N > 10 for LOQ |

References

  • Celebron ligands and bifunctional compounds containing cerebron ligands (JP2020506922A). Google Patents.
  • The myeloma drug lenalidomide promotes cereblon-dependent destruction of Ikaros proteins. Lu G, Middleton RE, Sun H, et al. Science (2014); 343:305-309. American Society of Hematology. URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Method

Methods for functionalizing the hydroxyl group of 4-((5-Hydroxypentyl)oxy)benzoic acid

Application Note: Chemoselective Functionalization of the Hydroxyl Group in 4-((5-Hydroxypentyl)oxy)benzoic acid Introduction & Mechanistic Challenges 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Functionalization of the Hydroxyl Group in 4-((5-Hydroxypentyl)oxy)benzoic acid

Introduction & Mechanistic Challenges

4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9)[1] is a highly versatile bifunctional linker utilized in drug conjugates, surface functionalization, and polymer synthesis. The molecule presents a classic chemoselectivity challenge: it contains both a nucleophilic primary aliphatic alcohol (-OH) and an acidic, moderately nucleophilic carboxylic acid (-COOH).

When functionalizing the hydroxyl group, researchers frequently encounter self-polymerization or oligomerization . If standard peptide coupling agents (e.g., EDC, DCC, HATU) are introduced to attach an external carboxylic acid to the terminal hydroxyl, the internal -COOH group is simultaneously activated, leading to rapid intermolecular esterification.

To bypass this without resorting to tedious protection-deprotection sequences, we must exploit the differential pKa, nucleophilicity, and thermodynamic stability of the intermediates. This guide details self-validating, highly trustworthy protocols for the chemoselective oxidation and O-activation of the primary hydroxyl group.

G A 4-((5-Hydroxypentyl)oxy)benzoic acid (Contains -OH and -COOH) B Coupling Agents (EDC, DCC, HATU) A->B Activation of -COOH C Acid / Sulfonyl Chlorides (e.g., AcCl, TsCl) A->C Direct reaction D Self-Polymerization (Oligomer Formation) B->D Intermolecular reaction with -OH E Transient Mixed Anhydride + O-Functionalization C->E Acylation / Tosylation F Selective -OH Functionalization (Mixed anhydride hydrolyzes) E->F Aqueous Workup

Caption: Logical flow: Self-polymerization risk vs. selective O-functionalization via transient anhydrides.

Strategy 1: Chemoselective Oxidation to a Dicarboxylic Acid

For applications requiring a terminal carboxylate (e.g., for subsequent amide coupling to a protein or API), the primary alcohol must be oxidized. Traditional oxidants (Jones reagent, KMnO4) are harsh and can cleave the ether linkage or cause over-oxidation.

The Causality of the TEMPO/NaClO₂ System: We employ a modified TEMPO-catalyzed oxidation using sodium chlorite (NaClO₂) as the stoichiometric oxidant and bleach (NaOCl) as the co-catalyst[2].

  • Why pH 6.7? The ether-substituted aromatic ring is highly electron-rich and susceptible to electrophilic chlorination by hypochlorite. By strictly buffering the reaction at pH 6.7, chlorination of the aromatic ring is completely suppressed[2][3].

  • Why NaClO₂? Aldehydes are transiently formed by the TEMPO oxoammonium ion. NaClO₂ rapidly and irreversibly traps the hydrated aldehyde, converting it to the carboxylic acid while regenerating NaOCl to sustain the catalytic cycle[4].

G Step1 Substrate Dissolution (MeCN / Sodium Phosphate Buffer, pH 6.7) Step2 Catalyst Addition (TEMPO, 7 mol %) Step1->Step2 Step3 Oxidant Addition (NaClO2 and dilute NaOCl, 35°C) Step2->Step3 Step4 Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step5 Quenching & Workup (Cold Na2S2O3, Acidification, Extraction) Step4->Step5

Caption: Step-by-step experimental workflow for the TEMPO/NaClO2-mediated oxidation of the primary hydroxyl group.

Protocol 1: Synthesis of 4-((5-Carboxypentyl)oxy)benzoic acid
  • Preparation: Dissolve 4-((5-Hydroxypentyl)oxy)benzoic acid (10.0 mmol) in a mixture of acetonitrile (50 mL) and 0.67 M sodium phosphate buffer (pH 6.7, 50 mL).

  • Catalysis: Add TEMPO (0.7 mmol, 7 mol %). Warm the biphasic mixture to 35 °C under vigorous stirring.

  • Oxidation: Prepare two separate solutions: Solution A containing NaClO₂ (20.0 mmol) in water (20 mL), and Solution B containing NaOCl (0.2 mmol, from commercial bleach) in water (10 mL). Add Solutions A and B simultaneously and dropwise over 1 hour.

  • Quenching: Once LC-MS indicates complete consumption of the starting material (typically 2–4 hours), cool to 0 °C and quench by adding cold saturated aqueous Na₂S₂O₃ (20 mL) to reduce unreacted oxidants.

  • Isolation: Acidify the aqueous phase to pH 2 using 1N HCl. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Strategy 2: Chemoselective Tosylation (Activation for Sₙ2)

Converting the terminal hydroxyl into a good leaving group (tosylate) allows for downstream functionalization via Sₙ2 displacement (e.g., azidation for Click chemistry, amination).

The Causality of Transient Anhydride Hydrolysis: Direct tosylation of an alcohol in the presence of a carboxylic acid is traditionally avoided. However, by leveraging thermodynamic stability, we can achieve chemoselectivity[5]. When treated with p-Toluenesulfonyl chloride (TsCl) and pyridine, both the -OH and the -COOH react. The -COOH forms a mixed carboxylic-sulfonic anhydride. However, this mixed anhydride is highly unstable toward aqueous hydrolysis. By implementing a prolonged, mildly basic aqueous workup, the mixed anhydride is selectively hydrolyzed back to the free carboxylic acid, leaving the robust aliphatic alkyl tosylate intact. (Note: Lewis acids like ZrCl₄ can also drive primary alcohol selectivity[6], but the base-mediated transient anhydride route is highly scalable and avoids transition metals).

G Step1 Dissolve Substrate in DCM Add Pyridine (2.5 eq) Step2 Cool to 0°C Add TsCl (1.1 eq) dropwise Step1->Step2 Step3 Warm to RT (4-6 h) Monitor by TLC Step2->Step3 Step4 Aqueous Workup (Water/Brine) Hydrolyzes mixed anhydride Step3->Step4 Step5 Isolate Tosylate React with NaN3 in DMF (60°C) Step4->Step5 Step6 4-((5-Azidopentyl)oxy)benzoic acid Ready for Click Chemistry Step5->Step6

Caption: Experimental workflow for chemoselective tosylation and subsequent azidation of the primary alcohol.

Protocol 2: Synthesis of 4-((5-(Tosyloxy)pentyl)oxy)benzoic acid
  • Activation: Dissolve the substrate (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add anhydrous Pyridine (25.0 mmol, 2.5 eq). Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl) (11.0 mmol, 1.1 eq) portion-wise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Targeted Hydrolysis Workup (Critical Step): Dilute the reaction with additional DCM (50 mL). Wash the organic layer with cold 1N HCl (2 × 30 mL) to remove excess pyridine. Next, add saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 45 minutes at room temperature. This step is non-negotiable as it hydrolyzes the transient mixed anhydride back to the carboxylate.

  • Recovery: Carefully acidify the aqueous layer to pH 3 using 1N HCl (monitor gas evolution). Extract the product back into DCM (2 × 50 mL). Wash with brine, dry over MgSO₄, and concentrate to yield the pure tosylate.

Quantitative Data & Strategy Comparison

To aid in route selection, the following table summarizes the key metrics, mechanisms, and risks associated with functionalizing 4-((5-Hydroxypentyl)oxy)benzoic acid.

StrategyTarget Functional GroupKey ReagentsTypical YieldChemoselectivity MechanismPolymerization Risk
TEMPO Oxidation Carboxylic AcidTEMPO, NaClO₂, NaOCl85–95%Mild oxidant; specifically targets primary alcohols over ethers/aromatics at pH 6.7.None
Direct Acylation Ester (e.g., Acetate)AcCl, Pyridine75–85%Mixed anhydride instability; hydrolyzes during basic aqueous workup.Low
Tosylation Alkyl TosylateTsCl, Pyridine70–80%Preferential attack of primary OH; mixed anhydride hydrolysis during workup.Low
Steglich Esterification EsterCarboxylic Acid, EDC, DMAP< 20% (Monomer)Non-selective; activates internal -COOH leading to rapid oligomerization.High

References

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Journal of Organic Chemistry, 64(7), 2564-2566. URL:[Link]

  • Wu, Y., & Sun, Y.-P. (2005). Novel chemoselective tosylation of the alcoholic hydroxyl group of syn-alpha,beta-disubstituted beta-hydroxy carboxylic acids. Chemical Communications, (14), 1906-1908. URL:[Link]

  • Das, B., & Reddy, V. S. (2004). ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Chemistry Letters, 33(10), 1350-1351. URL:[Link]

Sources

Application

Application Note: Utilizing 4-((5-Hydroxypentyl)oxy)benzoic Acid in the Synthesis of Novel Ester-Linked PROTACs

Executive Summary Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery. The chemical linker connecting the target-binding ligand (warhead) and the E3 ubiquiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery. The chemical linker connecting the target-binding ligand (warhead) and the E3 ubiquitin ligase-recruiting ligand is not merely a passive spacer; it is critical for forming a stable, cooperative ternary complex. 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) serves as an exceptional heterobifunctional building block, offering a hybrid rigid-flexible architecture. This application note details a validated, self-contained protocol for utilizing this compound to synthesize novel ester-linked PROTACs via orthogonal Mitsunobu etherification and Steglich esterification.

Mechanistic Rationale: The Hybrid Linker Paradigm

In PROTAC design, linker composition directly influences the physicochemical properties and degradation efficacy of the resulting molecule. Purely flexible linkers (such as long PEG or simple alkyl chains) can suffer from high entropic penalties upon ternary complex formation. Conversely, overly rigid linkers may prevent the necessary protein-protein interactions between the target and the E3 ligase (1)[1].

4-((5-Hydroxypentyl)oxy)benzoic acid provides a strategic structural compromise:

  • Rigidity: The benzoic acid moiety restricts conformational degrees of freedom, pre-organizing the trajectory of the attached target ligand.

  • Flexibility: The 5-carbon alkyl chain provides sufficient distance and flexibility to navigate the solvent-exposed channel between the target and E3 ligase.

  • Orthogonality: The primary alcohol and carboxylic acid allow for sequential, chemoselective coupling without the need for complex protecting group strategies.

Workflow Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) TC Ternary Complex Formation POI->TC PROTAC PROTAC (Hybrid Linker) PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC UB Polyubiquitination TC->UB Ub Transfer Degradation Proteasomal Degradation UB->Degradation

Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Experimental Protocols: Bifunctional Synthesis Strategy

This synthesis leverages the orthogonal reactivity of the linker's two termini. We first functionalize the hydroxyl group via a Mitsunobu reaction to attach the E3 ligase ligand, followed by a Steglich esterification to conjugate the target protein ligand.

Protocol A: Mitsunobu Etherification (E3 Ligase Ligand Attachment)

The Mitsunobu reaction is ideal for coupling the primary alcohol of the linker to the weakly acidic phenol of 4-hydroxythalidomide (a Cereblon E3 ligase ligand) (2)[2]. This dehydrative coupling avoids the generation of alkyl halides and proceeds under mild conditions (3)[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert N₂ atmosphere, dissolve 4-((5-Hydroxypentyl)oxy)benzoic acid (1.0 eq) and 4-hydroxythalidomide (1.05 eq) in anhydrous THF (0.1 M).

  • Activation: Add Triphenylphosphine (PPh₃, 1.5 eq) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. Causality: The slow addition prevents the formation of unwanted hydrazine byproducts and controls the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation (Self-Check): Monitor reaction progress via TLC (DCM:MeOH 9:1). The highly UV-active benzoic acid starting material should disappear, replaced by a new, less polar UV-active spot corresponding to the intermediate.

  • Workup: Concentrate the mixture in vacuo. Purify via flash column chromatography to isolate the Thalidomide-Linker intermediate.

Protocol B: Steglich Esterification (Target Ligand Attachment)

To attach a target ligand containing a free alcohol, Steglich esterification is employed. This method uses EDC and DMAP, which is significantly cleaner and more amenable to sensitive substrates than harsh acid chloride activations (4)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the Thalidomide-Linker intermediate (1.0 eq) and the Target Ligand (1.1 eq) in anhydrous DCM (0.05 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly accelerates alcoholysis.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq). Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, ensuring a self-purifying workup.

  • Propagation: Stir at room temperature for 16 hours.

  • Validation (Self-Check): Confirm product formation via LC-MS. The mass spectrum should display the expected [M+H]⁺ ion of the PROTAC ester with no remaining intermediate mass.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via preparative HPLC.

Synthetic Workflow Diagram

Synthetic_Workflow SM 4-((5-Hydroxypentyl)oxy)benzoic acid (Bifunctional Linker) Step1 Mitsunobu Reaction (DIAD, PPh3, THF) SM->Step1 Intermediate Thalidomide-Linker Intermediate (Free Carboxylic Acid) Step1->Intermediate E3Ligand 4-Hydroxythalidomide (E3 Ligand) E3Ligand->Step1 Step2 Steglich Esterification (EDC, DMAP, DCM) Intermediate->Step2 Product Novel PROTAC Ester (Heterobifunctional Molecule) Step2->Product TargetLigand Target Ligand (Free Alcohol) TargetLigand->Step2

Step-by-step synthetic workflow for assembling ester-linked PROTACs using orthogonal coupling.

Quantitative Data: Reaction Optimization

Optimizing the esterification step is critical for maximizing the yield of the final PROTAC. Table 1 summarizes the causality behind selecting EDC/DMAP as the optimal reagent system.

Table 1. Optimization of Esterification Conditions for PROTAC Assembly

EntryCoupling ReagentsSolventTime (h)Yield (%)Purity (LC-MS)Mechanistic Observation / Causality
1DCC, DMAPDCM2445%85%Dicyclohexylurea (DCU) byproduct precipitated but was difficult to completely remove, complicating purification.
2HATU, DIPEADMF1262%92%Urinium-based coupling led to minor side reactions (e.g., guanidinylation) with sensitive moieties on the target ligand.
3 EDC·HCl, DMAP DCM 16 88% >98% Optimal. Water-soluble urea byproduct was easily removed via simple aqueous acidic washes, ensuring high purity.

References

  • Current strategies for the design of PROTAC linkers: a critical review Source: nih.gov URL:[Link]

  • A MedChem toolbox for cereblon-directed PROTACs Source: nih.gov URL:[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: frontiersin.org URL:[Link]

  • Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer Source: nih.gov URL:[Link]

Sources

Method

Application Note &amp; Protocol: Thin-Film Deposition of 4-((5-Hydroxypentyl)oxy)benzoic Acid Derivatives

Abstract This document provides a comprehensive guide for the deposition of high-quality thin films of 4-((5-hydroxypentyl)oxy)benzoic acid and its derivatives. These molecules, characterized by a rigid benzoic acid core...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the deposition of high-quality thin films of 4-((5-hydroxypentyl)oxy)benzoic acid and its derivatives. These molecules, characterized by a rigid benzoic acid core, a flexible alkoxy chain, and terminal functional groups (hydroxyl and carboxylic acid), are of significant interest for applications in liquid crystals, organic electronics, and functional surfaces.[1][2] The ability of these molecules to form ordered, self-assembled structures via hydrogen bonding makes precise control over thin-film fabrication critical for device performance.[2][3] This guide details two primary deposition methodologies: solution-based spin coating and solvent-free physical vapor deposition (PVD). It includes step-by-step protocols, parameter optimization guidelines, and standard characterization techniques, designed for researchers, scientists, and professionals in materials science and drug development.

Introduction: The Significance of Molecular Structure

4-((5-Hydroxypentyl)oxy)benzoic acid is an amphiphilic molecule with a distinct rod-like structure. This architecture is central to its self-assembly behavior. The molecule's properties are dictated by three key domains:

  • The Aromatic Core: The p-alkoxybenzoic acid group provides structural rigidity and participates in π-π stacking interactions.

  • The Carboxylic Acid Head Group: This group is pivotal for forming strong, directional hydrogen-bonded dimers, which effectively doubles the length of the assembling unit and promotes liquid crystalline phases.[1]

  • The Hydroxyl-Terminated Alkyl Chain: The flexible chain and terminal hydroxyl group allow for further hydrogen bonding and influence molecular packing, solubility, and surface energy.

Control over the orientation and packing of these molecules in a thin film is paramount to harnessing their collective electronic and optical properties.[4][5] This protocol provides the means to achieve such control.

Molecular Structure and Self-Assembly Diagram

The following diagram illustrates the key functional groups of the molecule and its dimerization via hydrogen bonding, which is the fundamental process governing its self-assembly into ordered films.

Caption: Molecular structure and hydrogen-bonded dimerization.

Essential Preliminary Step: Substrate Preparation

The quality of any thin film is critically dependent on the cleanliness and surface energy of the substrate. Contaminants can act as nucleation sites for defects, leading to poor film adhesion and non-uniformity.[6] A meticulous cleaning protocol is therefore mandatory.

Protocol 2.1: Standard Substrate Cleaning (for Silicon, Glass, ITO)
  • Initial Degreasing: Place substrates in a substrate holder. In a clean glass beaker, sonicate for 15 minutes in a heated solution of laboratory-grade detergent (e.g., Hellmanex III) and deionized (DI) water.[7]

  • DI Water Rinse: Thoroughly rinse the substrates and holder under running hot DI water twice to remove all detergent residue.[7]

  • Solvent Cleaning I (Acetone): Transfer the substrate holder to a beaker with acetone. Sonicate for 10-15 minutes to remove organic residues.[8]

  • Solvent Cleaning II (Isopropanol): Transfer the holder to a beaker with isopropyl alcohol (IPA). Sonicate for 10-15 minutes. This step removes residual acetone.[8]

  • Final Rinse & Dry: Rinse thoroughly with copious amounts of DI water. Dry the substrates immediately with a stream of high-purity nitrogen gas, ensuring no droplets are left to evaporate on the surface, which can cause staining.[6]

  • Surface Activation (Recommended): Immediately prior to deposition, treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes. This step removes the final layer of organic contaminants and increases surface hydrophilicity, promoting better wettability for spin coating.[7]

StepAgentTimePurpose
1Detergent/DI Water15 minGross contamination and grease removal
2Hot DI Water2 minRinse detergent
3Acetone10-15 minRemove organic residue
4Isopropanol (IPA)10-15 minRemove acetone residue
5Nitrogen GasUntil DryDry without staining
6UV-Ozone / O₂ Plasma5-10 minFinal clean and surface activation

Protocol I: Solution-Based Deposition via Spin Coating

Spin coating is a rapid and widely used technique for producing uniform thin films from solution.[9] The process involves balancing centrifugal force with solvent evaporation to leave a thin layer of solute material on the substrate. The final film thickness is primarily a function of solution concentration and spin speed.

Materials & Equipment
  • 4-((5-Hydroxypentyl)oxy)benzoic acid derivative

  • High-purity solvent (e.g., Chloroform, Toluene, or a mixture depending on solubility)

  • Spin Coater

  • Micropipettes

  • Hotplate

Experimental Workflow: Spin Coating

G A Prepare Solution (e.g., 10 mg/mL in Chloroform) D Dynamic Dispense (e.g., 50 µL of solution) A->D B Clean Substrate (Protocol 2.1) C Mount Substrate on Spin Coater Chuck B->C C->D E Spin Up & Spin Off (e.g., 3000 RPM for 30s) D->E F Solvent Evaporation E->F G Thermal Annealing (Optional, e.g., 80°C for 10 min) F->G H Film Characterization G->H G A Load Source Material into Effusion Cell C Pump Down Chamber to High Vacuum (< 5x10⁻⁶ mbar) A->C B Mount Clean Substrate in Holder B->C D Heat Substrate to Target Temperature (Optional) C->D E Slowly Ramp Up Source Temperature D->E F Deposit Film at Controlled Rate (e.g., 0.1-0.5 Å/s) E->F G Cool Down & Vent Chamber F->G H Film Characterization G->H

Caption: Workflow for the thermal evaporation deposition process.

Step-by-Step Protocol
  • Loading: Place a small amount (e.g., 20-50 mg) of the benzoic acid derivative powder into a clean effusion cell or evaporation boat. Mount cleaned substrates onto the substrate holder.

  • Pump Down: Seal the chamber and evacuate to a base pressure of at least 5x10⁻⁶ mbar. The high vacuum is crucial to prevent oxidation or contamination of the organic material during heating. [10]3. Substrate Heating: If desired, heat the substrate to a specific temperature (e.g., 30-80°C). This can influence the molecular mobility on the surface and affect the final film morphology.

  • Deposition:

    • Slowly increase the current to the source to begin heating the material. For organic materials, a very slow temperature ramp is critical to prevent outgassing and ensure stable sublimation rather than decomposition. [10][11] * Monitor the QCM. Once deposition begins, adjust the source temperature to achieve a stable deposition rate, typically between 0.1 and 1.0 Ångströms per second (Å/s).

    • Continue deposition until the desired film thickness is reached.

  • Cool Down: Once complete, turn off the source power and allow both the source and the substrates to cool completely before venting the chamber with an inert gas like nitrogen.

Parameter Optimization
ParameterTypical RangeEffect on FilmNotes
Base Pressure < 5x10⁻⁶ mbarPurity & MorphologyHigh pressure leads to scattering and incorporation of impurities. [10]
Deposition Rate 0.1 - 1.0 Å/sCrystallinity & RoughnessSlower rates generally allow for more ordered film growth.
Source Temperature 100 - 250 °C (material dependent)Deposition RateMust be below the decomposition temperature. Controlled carefully. [12]
Substrate Temperature Room Temp. - 80 °CGrain Size & PackingHigher temperatures increase adatom mobility, often leading to larger crystal domains.

Thin-Film Characterization

After deposition, characterization is essential to confirm the film's quality, structure, and properties. [13]

Technique Information Provided Typical Results/Observations
Atomic Force Microscopy (AFM) Surface morphology, roughness, domain size. Expect smooth surfaces (RMS roughness < 1 nm) for amorphous films or terraced structures for crystalline films.
X-Ray Diffraction (XRD) Crystallinity, molecular packing, orientation. Sharp peaks indicate a high degree of crystalline order. The peak positions relate to intermolecular spacing. [13]
Ellipsometry Film thickness, refractive index. Provides highly accurate and non-destructive thickness measurements.

| FTIR Spectroscopy | Chemical integrity, molecular orientation. | Confirms the absence of solvent and the presence of key functional groups (C=O, O-H). Polarized FTIR can reveal molecular tilt. [5][14]|

Troubleshooting

  • Poor Adhesion: Re-evaluate substrate cleaning protocol (Sec. 2). Consider an adhesion-promoting layer if necessary.

  • "Coffee Ring" Effect (Spin Coating): Caused by non-uniform drying. Try using a solvent with a higher boiling point or spin in a solvent-saturated atmosphere.

  • Pinholes in Film: Often caused by particulate contamination. Ensure solutions are filtered and work is performed in a clean environment.

  • Material Decomposition (Evaporation): The source temperature is too high or was ramped too quickly. Use a lower temperature and a slower ramp rate. [11]

Safety Precautions

  • Always handle organic solvents in a properly ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for 4-((5-hydroxypentyl)oxy)benzoic acid and all solvents used.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High-vacuum systems and high-temperature sources present physical hazards. Ensure you are properly trained on their operation.

References

  • IUCr. (2021, October 15). Grazing-incidence X-ray diffraction tomography for characterizing organic thin films. [Link]

  • Roodenko, K., et al. (n.d.). Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. ResearchGate. [Link]

  • JEOL. (n.d.). Organic Thin Film Evaluation. [Link]

  • Mitzi, D. B., et al. (1999). Synthesis and Characterization of Organic−Inorganic Perovskite Thin Films Prepared Using a Versatile Two-Step Dipping Technique. Chemistry of Materials. [Link]

  • AZoM. (2017, November 15). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. [Link]

  • Knight Optical. (n.d.). Substrate Preparation for Optical Thin Film Coatings. [Link]

  • Laukaitis, J. F., & Kvamme, D. A. (n.d.). Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. Society of Vacuum Coaters. [Link]

  • MicroChemicals. (n.d.). Substrate Preparation: Cleaning and Adhesion Promotion. [Link]

  • Google Patents. (n.d.).
  • Smith, T. D., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Journal of Chemical Education. [Link]

  • Mali, K. S., et al. (2020). Growth of a self-assembled monolayer decoupled from the substrate: nucleation on-command using buffer layers. Beilstein Journal of Nanotechnology. [Link]

  • Avery Dennison. (2018, May 16). Substrate Cleaning and Preparation. [Link]

  • ERIC. (2011). EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. [Link]

  • Korvus Technology. (n.d.). Low-Temperature Thermal Evaporation of Organic Materials. [Link]

  • VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. [Link]

  • ResearchGate. (2013, December 20). Optimum conditions to prepare thin films by spin coating technique?. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • YouTube. (2023, August 9). Low Temperature Thermal Evaporation of Organics. [Link]

  • Cambridge University Press & Assessment. (n.d.). Langmuir-Blodgett films. [Link]

  • Wikipedia. (n.d.). Langmuir–Blodgett film. [Link]

  • Oliveira, O. N., et al. (n.d.). Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications. PMC. [Link]

  • AIMS Press. (2019, March 13). Overview of thin film deposition techniques. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-((5-Hydroxypentyl)oxy)benzoic acid

Welcome to the technical support center for the synthesis of 4-((5-hydroxypentyl)oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-((5-hydroxypentyl)oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

The most common and reliable method for synthesizing 4-((5-hydroxypentyl)oxy)benzoic acid involves a two-step process:

  • Williamson Ether Synthesis: An ester of 4-hydroxybenzoic acid (e.g., methyl or ethyl 4-hydroxybenzoate) is reacted with a 5-halopentan-1-ol (e.g., 5-bromopentan-1-ol) in the presence of a base.

  • Ester Hydrolysis: The resulting ester intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

This guide will address common issues encountered in both of these critical steps.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a question-and-answer guide to directly address specific problems you may encounter during your synthesis.

Q1: My overall yield is very low. What are the most likely causes?

A low yield can stem from issues in either the Williamson ether synthesis or the hydrolysis step. A systematic approach is best to identify the root cause.

For the Williamson Ether Synthesis Step:

  • Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group must be fully converted to the more nucleophilic phenoxide ion for the reaction to proceed efficiently.[1] If the base is too weak or used in insufficient quantity, a significant portion of the starting material will remain unreacted.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[2] The reaction often requires heating, typically in the range of 50-100°C, to achieve a reasonable rate.[3]

  • Side Reactions: The primary competing reaction is the elimination of the alkylating agent to form an alkene, especially if reaction temperatures are too high or if using a sterically hindered base.[4] Another potential side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen.[1][4]

For the Ester Hydrolysis Step:

  • Incomplete Hydrolysis: The hydrolysis of the ester to the carboxylic acid may not go to completion. This can be due to insufficient base, inadequate reaction time, or low temperature.

  • Difficult Work-up: The product, being a carboxylic acid, can be challenging to isolate. Improper pH adjustment during the work-up can lead to loss of product in the aqueous phase.

Q2: I'm seeing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene byproduct is a classic issue in Williamson ether synthesis, arising from an E2 elimination side reaction.[4] This is particularly problematic with secondary and tertiary alkyl halides, but can also occur with primary alkyl halides under harsh conditions.

  • Choice of Alkylating Agent: Always use a primary alkyl halide if possible, as they are least prone to elimination.[4][5] The reactivity order of the halide leaving group is I > Br > Cl.[6] Using a more reactive alkyl halide like 5-iodopentan-1-ol may allow for milder reaction conditions, thus reducing elimination.

  • Reaction Temperature: Avoid excessively high temperatures, as elimination reactions have a higher activation energy than substitution reactions and are favored at higher temperatures.[4] Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.

  • Choice of Base: While a strong base is needed for deprotonation, extremely strong or bulky bases can favor elimination.[7] A moderately strong base like potassium carbonate (K₂CO₃) is often a good choice for phenols as it is strong enough to deprotonate the acidic phenol but less likely to promote elimination compared to bases like sodium hydride (NaH).[1][2]

Q3: My ester hydrolysis is not going to completion. How can I improve it?

Incomplete hydrolysis is a common reason for low yields of the final acid.

  • Sufficient Base: Ensure you are using a molar excess of the base (e.g., NaOH or KOH). A common ratio is 2-3 equivalents relative to the ester.

  • Solvent System: The hydrolysis is often performed in a mixture of an alcohol (like methanol or ethanol) and water to ensure solubility of both the ester and the hydroxide base.[8]

  • Reaction Time and Temperature: Saponification can be slow. Refluxing the reaction mixture is often necessary to drive the reaction to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Work-up Procedure: After hydrolysis, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. This salt is water-soluble. To isolate the final product, the mixture must be cooled and then carefully acidified with a strong acid (e.g., HCl) to a pH of around 2-3. This will protonate the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.[9]

Q4: I am having difficulty purifying the final product. What are the best methods?

Purification of benzoic acid derivatives can be challenging due to their polarity.

  • Recrystallization: This is the most common method for purifying the final product.[10] A mixed solvent system is often effective.[11] For 4-((5-hydroxypentyl)oxy)benzoic acid, a mixture of ethanol and water or acetone and hexane can be effective.[11] Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the hot "poor" solvent (e.g., water) until the solution becomes turbid. Allow it to cool slowly to form pure crystals.[11]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities before recrystallization. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure product, which can then be filtered off.[12]

  • Column Chromatography: If recrystallization and extraction are insufficient, column chromatography on silica gel can be used. A polar mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, is typically required to elute the polar carboxylic acid.

Frequently Asked Questions (FAQs)

  • What is the best starting material: methyl 4-hydroxybenzoate or ethyl 4-hydroxybenzoate? Both are suitable starting materials. The choice often comes down to cost and availability. The reaction kinetics and yields are generally comparable.

  • Which base is most suitable for the Williamson ether synthesis step? For phenolic substrates, a range of bases can be used.

    • Potassium Carbonate (K₂CO₃): This is often the preferred choice. It is a mild, inexpensive, and easy-to-handle base that is effective for deprotonating phenols without strongly promoting side reactions.[1]

    • Sodium Hydride (NaH): A much stronger base that ensures complete and irreversible deprotonation.[5] However, it is highly moisture-sensitive and pyrophoric, requiring strictly anhydrous conditions. It can also increase the rate of elimination side reactions.[2]

  • What is the role of the solvent in the Williamson ether synthesis? The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they can dissolve the ionic reactants but do not strongly solvate the nucleophile (the phenoxide).[13][3] This leaves the nucleophile "naked" and highly reactive, leading to faster reaction rates.

  • How can I monitor the progress of the reactions? Thin-Layer Chromatography (TLC) is the most convenient method. For the ether synthesis step, you can monitor the disappearance of the 4-hydroxybenzoate ester starting material. For the hydrolysis step, you can monitor the disappearance of the ether-ester intermediate. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane.

Key Reaction Parameters and Conditions

ParameterWilliamson Ether SynthesisEster HydrolysisRationale
Starting Material Methyl or Ethyl 4-hydroxybenzoateEthyl 4-((5-hydroxypentyl)oxy)benzoateCommercially available and reactive.
Reagent 5-Bromo-1-pentanol or 5-Iodo-1-pentanolSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Primary halides minimize elimination.[4] Strong base needed for saponification.
Base K₂CO₃ (1.5-2.0 eq.) or NaH (1.1 eq.)NaOH or KOH (2-3 eq.)K₂CO₃ is a good balance of reactivity and safety.[1][2] Excess base drives hydrolysis to completion.
Solvent DMF, Acetone, or AcetonitrileEthanol/Water or Methanol/Water mixturePolar aprotic solvents favor SN2 reactions.[13] Co-solvent system ensures solubility of reactants.[8]
Temperature 60-100 °CReflux (approx. 80-100 °C)Provides sufficient energy for reaction while minimizing side reactions.[3] Higher temperature needed to complete saponification.
Reaction Time 4-24 hours (TLC monitored)2-8 hours (TLC monitored)Reaction progress should be monitored to avoid byproduct formation from prolonged heating.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway and Potential Side Reaction

This diagram illustrates the main reaction pathway for the synthesis of 4-((5-hydroxypentyl)oxy)benzoic acid and the common E2 elimination side reaction.

G cluster_main Main Synthetic Pathway (Williamson Ether Synthesis & Hydrolysis) cluster_side Side Reaction SM Methyl 4-hydroxybenzoate INT1 Phenoxide Intermediate SM->INT1 1. Base (K₂CO₃) 2. DMF INT2 Methyl 4-((5-hydroxypentyl)oxy)benzoate INT1->INT2 SN2 Attack REAGENT1 5-Bromopentan-1-ol REAGENT1->INT2 BYPRODUCT Pent-4-en-1-ol (E2 Product) REAGENT1->BYPRODUCT Base (E2 Elimination) PRODUCT 4-((5-Hydroxypentyl)oxy)benzoic acid INT2->PRODUCT NaOH, H₂O/EtOH Reflux, then H⁺

Caption: Main synthetic route and the competing E2 elimination side reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path to diagnose and solve low-yield issues in your synthesis.

G start_node Start: Low Overall Yield d1 Unreacted Starting Material (SM)? start_node->d1 Analyze crude product by NMR/TLC decision_node decision_node process_node process_node end_node Yield Improved p1 Issue with Williamson Ether Synthesis Step d1->p1 Yes p4 Issue with Hydrolysis or Work-up d1->p4 No d2 Which base was used? p1->d2 p2 Action: Increase equivalents of K₂CO₃ (to 2.0). Ensure anhydrous solvent. d2->p2 K₂CO₃ p3 Action: Ensure strictly anhydrous conditions. Check quality of NaH. d2->p3 NaH p2->end_node p3->end_node d3 Unreacted Ester Intermediate Present? p4->d3 p5 Action: Increase equivalents of NaOH (to 3.0). Increase reflux time. d3->p5 Yes p6 Action: Check pH during work-up (ensure pH 2-3). Optimize purification (recrystallization). d3->p6 No p5->end_node p6->end_node

Caption: A decision tree for troubleshooting low yield in the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-((5-hydroxypentyl)oxy)benzoate

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-hydroxybenzoate (1 eq.), potassium carbonate (1.5 eq.), and acetone or DMF as the solvent.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 5-bromo-1-pentanol (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, ~80-90°C) and maintain the temperature, monitoring the reaction by TLC.

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Filter off the potassium salts and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. This crude material can often be used in the next step without further purification.

Protocol 2: Hydrolysis to 4-((5-Hydroxypentyl)oxy)benzoic acid

  • Dissolve the crude ethyl 4-((5-hydroxypentyl)oxy)benzoate from the previous step in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (2.5 eq.) to the solution.

  • Heat the mixture to reflux and stir vigorously until TLC analysis indicates the complete consumption of the starting ester (typically 2-4 hours).

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A white precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to obtain pure 4-((5-hydroxypentyl)oxy)benzoic acid.

References

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • International Journal of Chemical Science. (2019, September 15). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 4-((5-Hydroxypentyl)oxy)benzoic Acid

Welcome to the Technical Support Center. 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) is a highly versatile bifunctional building block widely utilized in the synthesis of PROTAC linkers, liquid crystalline poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) is a highly versatile bifunctional building block widely utilized in the synthesis of PROTAC linkers, liquid crystalline polymers, and complex coacervates[1].

The standard preparation of this compound relies on the Williamson ether synthesis, coupling 4-hydroxybenzoic acid with a 5-halopentan-1-ol (e.g., 5-chloropentan-1-ol or 5-bromopentan-1-ol) under basic conditions[2]. However, because the starting material contains two competing reactive sites, researchers frequently encounter chemoselectivity issues that lead to stubborn impurities. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you isolate your target compound with high purity.

Mechanistic Grounding & Impurity Profiling

In a standard Williamson ether synthesis, an alkyl halide undergoes nucleophilic substitution (S_N2) by an alkoxide to yield an ether[2]. However, 4-hydroxybenzoic acid possesses two acidic protons: the carboxylic acid (pKa ~4.5) and the phenol (pKa ~9.3).

When exposed to a base (e.g., K₂CO₃ or KOH), the more acidic carboxylic acid is deprotonated first. To achieve the desired O-alkylation at the phenol, at least two equivalents of base are required to generate the phenoxide. Because the resulting carboxylate is also a nucleophile, it can attack the 5-halopentan-1-ol, leading to an esterification side-reaction[3]. This bis-alkylation creates a complex crude mixture. To bypass this entirely, some synthetic routes utilize an ester-protected starting material, such as ethyl 4-hydroxybenzoate, which is alkylated and subsequently deprotected[4].

If you are synthesizing the compound directly from unprotected 4-hydroxybenzoic acid, you must understand the quantitative polarity differences of your crude mixture to purify it effectively.

Table 1: Common Impurities and Their Physical Properties
Compound / ImpurityStructural OriginTypical TLC R_f (9:1 DCM:MeOH)Primary Removal Strategy
Bis-alkylated Ester Over-alkylation of the carboxylate group.~ 0.85Selective base-catalyzed saponification.
Unreacted 5-Halopentan-1-ol Excess alkylating agent remaining in mixture.~ 0.60Trituration with 1:1 hexanes/diethyl ether.
Desired Product Phenolic O-alkylation (Target).~ 0.35N/A (Target Compound)
Unreacted 4-Hydroxybenzoic Acid Incomplete reaction of the starting material.~ 0.15 (streaks)Hot water trituration or recrystallization.

Troubleshooting FAQs

Q1: My TLC shows a massive non-polar spot running near the solvent front, while my desired product is stuck near the baseline. What is this, and how do I remove it? A1: This is the bis-alkylated ester impurity (5-hydroxypentyl 4-((5-hydroxypentyl)oxy)benzoate). Because the carboxylate anion is nucleophilic, it reacts with the alkyl halide to form an ester[3]. Causality & Solution: Instead of attempting difficult and low-yielding column chromatography, exploit the chemical reactivity of the molecules. Ether bonds (your desired linkage) are highly stable to base, whereas ester bonds are easily cleaved (hydrolyzed)[1]. By subjecting the crude mixture to a secondary saponification step (NaOH in Methanol/Water), you can selectively hydrolyze the ester back to the desired carboxylic acid, converging your yield.

Q2: I am trying to remove unreacted 4-hydroxybenzoic acid using an acid-base extraction, but it keeps precipitating with my product. Why? A2: Both your product and the starting material are carboxylic acids. They will both dissolve in an aqueous base and co-precipitate upon acidification. Causality & Solution: You must exploit their differential solubility in water. 4-Hydroxybenzoic acid is significantly more soluble in hot water than the highly aliphatic 4-((5-hydroxypentyl)oxy)benzoic acid. Perform a hot water trituration: suspend the crude solid in boiling water, filter it while hot, and the unreacted starting material will remain dissolved in the aqueous filtrate.

Q3: My NMR shows a triplet around 3.4 ppm and multiplet aliphatic peaks that don't integrate correctly. How do I clear this up? A3: This indicates contamination from unreacted 5-halopentan-1-ol . Causality & Solution: These aliphatic alcohols are highly soluble in non-polar to slightly polar organic solvents, whereas your benzoic acid product is not. Triturate the solid with a 1:1 mixture of hexanes and diethyl ether. The impurities will wash away, leaving the pure product as a white powder.

Validated Purification Protocols

Protocol A: One-Pot Saponification of the Bis-Alkylated Impurity

This protocol is a self-validating system: the disappearance of the high-R_f spot on TLC confirms successful hydrolysis.

  • Dissolution: Dissolve the crude reaction mixture (containing the desired acid and the ester impurity) in a 3:1 mixture of Methanol:Water (approx. 10 mL per gram of crude).

  • Base Addition: Add 3.0 equivalents of Sodium Hydroxide (NaOH) pellets. The mixture will warm up as the NaOH dissolves.

  • Hydrolysis: Heat the reaction to 65°C and stir for 2 to 3 hours.

  • Validation (TLC Check): Spot the reaction mixture against the crude starting material (Eluent: 9:1 DCM:MeOH). The high-R_f spot (ester) must completely disappear, converting into the baseline spot (carboxylate salt).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous layer with distilled water.

  • Acidification: Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 2-3 (verify strictly with pH paper). A thick white precipitate of pure 4-((5-hydroxypentyl)oxy)benzoic acid will form.

  • Isolation: Filter the solid under vacuum, wash with cold distilled water, and dry overnight in a vacuum oven at 50°C.

Protocol B: Removal of Residual Alkyl Halide via Trituration

Use this if NMR indicates residual 5-halopentan-1-ol.

  • Suspension: Transfer the dried solid from Protocol A into a clean Erlenmeyer flask.

  • Solvent Addition: Add 5 mL of a 1:1 Hexanes/Diethyl Ether mixture per gram of product.

  • Agitation: Sonicate or stir vigorously for 15 minutes. The product will remain suspended, while the alkyl halide dissolves into the organic layer.

  • Filtration: Vacuum filter the suspension through a Büchner funnel. Wash the filter cake with an additional 2 mL of cold hexanes.

  • Validation (NMR Check): Run a ¹H NMR in DMSO-d6. The disappearance of the triplet at ~3.4-3.5 ppm confirms the complete removal of the 5-halopentan-1-ol.

Reaction & Purification Workflow

G SM 4-Hydroxybenzoic Acid + 5-Halo-1-pentanol Base Base (e.g., K2CO3 / KOH) Heat SM->Base Desired 4-((5-Hydroxypentyl)oxy)benzoic Acid (Desired Product) Base->Desired Phenolic O-Alkylation Impurity Bis-alkylated Ester (Major Impurity) Base->Impurity Carboxylate Alkylation Saponification Selective Saponification (NaOH, MeOH/H2O, Heat) Desired->Saponification Unaffected (Ether is stable) Impurity->Saponification Hydrolysis of Ester Acidification Acidification (HCl) & Precipitation Saponification->Acidification Pure Pure 4-((5-Hydroxypentyl)oxy)benzoic Acid Acidification->Pure pH 2-3 Precipitation

Workflow for the synthesis and purification of 4-((5-hydroxypentyl)oxy)benzoic acid via saponification.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-((5-Hydroxypentyl)oxy)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with field-proven insights into the synthesis of 4-((5-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with field-proven insights into the synthesis of 4-((5-hydroxypentyl)oxy)benzoic acid.

The most reliable and high-yielding synthetic route avoids the pitfalls of direct alkylation by utilizing a two-step process: a chemoselective Williamson ether synthesis followed by base-catalyzed saponification . Below, you will find a mechanistic breakdown of the workflow, troubleshooting FAQs for common experimental bottlenecks, quantitative optimization data, and self-validating protocols.

SyntheticWorkflow Start Methyl 4-hydroxybenzoate + 5-bromo-1-pentanol Step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF, 80°C) Start->Step1 Intermediate Intermediate: Methyl 4-((5-hydroxypentyl)oxy)benzoate Step1->Intermediate Step2 Step 2: Saponification (NaOH, MeOH/H2O, Reflux) Intermediate->Step2 Product Target Product: 4-((5-Hydroxypentyl)oxy)benzoic acid Step2->Product

Caption: Two-step synthetic workflow for 4-((5-Hydroxypentyl)oxy)benzoic acid.

Section 1: Troubleshooting the Williamson Ether Synthesis (Etherification)

Q1: Why is it recommended to start with methyl 4-hydroxybenzoate instead of directly alkylating 4-hydroxybenzoic acid? A1: Direct alkylation of 4-hydroxybenzoic acid requires two equivalents of base to form a dianion. While the phenoxide is more nucleophilic than the carboxylate, chemoselectivity is difficult to control perfectly in practice. Direct alkylation often results in a complex mixture of the desired O-alkylated acid, the esterified phenol (C-alkylation/esterification), and di-alkylated byproducts. By starting with the methyl ester (a "nipagin"), you protect the carboxylic acid moiety, ensuring that the alkyl halide exclusively reacts with the phenoxide 1. This strategy significantly simplifies purification and improves overall yield.

Q2: I am observing a significant amount of a volatile side product, and my yield of the ether intermediate is low. What is happening? A2: You are likely observing the intramolecular cyclization of 5-bromo-1-pentanol. Under basic conditions and elevated temperatures, the hydroxyl group of 5-bromo-1-pentanol can attack its own terminal carbon, displacing the bromide ion to form tetrahydropyran (THP). To mitigate this competing reaction, maintain the reaction temperature strictly between 70–80 °C (do not reflux the DMF) and add the 5-bromo-1-pentanol dropwise to the pre-formed phenoxide solution to keep its local concentration low.

Q3: Can I use sodium hydroxide (NaOH) instead of potassium carbonate (K₂CO₃) for the etherification step? A3: It is highly discouraged. NaOH is a strong base that can prematurely hydrolyze the methyl ester protecting group, leading to the formation of the carboxylate salt, which complicates the alkylation and drastically reduces solubility in organic solvents. K₂CO₃ is a mild, insoluble base in organic solvents like DMF. It acts as an efficient acid scavenger to deprotonate the phenol (pKa ~10) without affecting the aliphatic alcohol (pKa ~15) or hydrolyzing the ester 2.

Section 2: Troubleshooting the Saponification (Hydrolysis)

Q4: During the final acidification step, my product forms a gummy oil instead of a clean precipitate. How do I fix this? A4: This phenomenon, known as "oiling out," occurs when the product precipitates at a temperature above its melting point or traps residual organic solvent (like methanol). To correct this, ensure that the methanol is completely removed under reduced pressure before acidifying the aqueous layer. When acidifying with 1M HCl, do so dropwise while cooling the flask in an ice bath to promote slow, highly ordered crystallization. If an oil still forms, heating the acidic suspension to 60 °C and allowing it to cool slowly to room temperature will often convert the oil into filterable crystals.

TroubleshootingTree Issue Issue: Low Overall Yield Check1 Is the etherification step incomplete by TLC? Issue->Check1 Fix1 Increase temp to 80°C, use anhydrous DMF & fresh K2CO3 Check1->Fix1 Yes Check2 Is Tetrahydropyran (THP) forming as a byproduct? Check1->Check2 No Fix2 Lower reaction temp to 70°C, add 5-bromo-1-pentanol dropwise Check2->Fix2 Yes Check3 Did the final product fail to precipitate cleanly? Check2->Check3 No Fix3 Remove all MeOH before acidification, acidify slowly at 0-5°C to pH < 3 Check3->Fix3 Yes

Caption: Logic tree for troubleshooting low yields in alkoxybenzoic acid synthesis.

Section 3: Data Presentation - Optimization of Reaction Conditions

The following table summarizes the causal relationship between different reaction conditions and their expected outcomes during the Williamson ether synthesis step.

BaseSolventTemp (°C)Time (h)Expected Outcome & Mechanistic Rationale
K₂CO₃ DMF 80 4 >85% Yield. Optimal conditions. K₂CO₃ selectively deprotonates the phenol; DMF accelerates the SN2 reaction.
Cs₂CO₃DMF802>90% Yield. Cesium provides a more "naked," reactive phenoxide anion, speeding up the reaction, but is cost-prohibitive for scale-up.
K₂CO₃Acetone56 (Reflux)12~60% Yield. Lower boiling point of acetone limits the reaction rate, requiring overnight reflux and often leaving unreacted starting material.
NaOHH₂O/DCM608~40% Yield. Phase-transfer conditions. Strong base causes premature ester hydrolysis, significantly reducing the yield of the intermediate.

Section 4: Standardized Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 4-((5-hydroxypentyl)oxy)benzoate
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-hydroxybenzoate (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL) 3.

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (1.5 equiv, 15 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to allow for complete phenoxide formation. The solution may take on a slight yellow tint.

  • Alkylation: Attach a reflux condenser. Slowly add 5-bromo-1-pentanol (1.1 equiv, 11 mmol) dropwise over 10 minutes to prevent local concentration spikes.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 4 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup: Cool the mixture to room temperature. Pour the suspension into 150 mL of ice-cold distilled water to dissolve the inorganic salts.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (3 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a viscous oil or low-melting solid.

Protocol B: Saponification to 4-((5-Hydroxypentyl)oxy)benzoic acid
  • Preparation: Dissolve the crude methyl 4-((5-hydroxypentyl)oxy)benzoate (approx. 10 mmol) in methanol (20 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add a 2M aqueous solution of Sodium Hydroxide (NaOH) (3.0 equiv, 30 mmol, 15 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours. The mixture will become homogeneous as the ester is cleaved to form the water-soluble sodium carboxylate.

  • Solvent Removal: Cool to room temperature. Transfer the mixture to a rotary evaporator and remove the methanol under reduced pressure. (Critical step to prevent oiling out).

  • Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches 2–3. A white precipitate will form.

  • Isolation: Stir the acidic suspension for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid under vacuum, wash with copious amounts of ice-cold water, and dry overnight in a vacuum oven at 45 °C to afford the pure 4-((5-hydroxypentyl)oxy)benzoic acid.

References

  • A Comparative Guide to Alternative Reagents for the Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid - Benchchem -
  • Microwave (MW), Ultrasound (US) and Combined Synergic MW-US Strategies for Rapid Functionalization of Pharmaceutical Use Phenols - MDPI -
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing -

Sources

Optimization

Technical Support Center: Crystallization of 4-((5-Hydroxypentyl)oxy)benzoic Acid

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex thermodynamic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex thermodynamic and kinetic challenges inherent to 4-((5-Hydroxypentyl)oxy)benzoic acid.

This molecule presents a unique structural dichotomy: a rigid, planar benzoic acid core capable of strong π−π stacking and hydrogen-bonded dimerization, juxtaposed with a highly flexible, amphiphilic 5-hydroxypentyl chain. This duality frequently disrupts standard crystallization workflows, leading to phase separation, solvent entrapment, and polymorphic instability. By understanding the causality behind these phenomena, we can engineer robust, self-validating protocols.

Part 1: Mechanistic Overview & Visualizing Workflows

Before troubleshooting, it is critical to understand how solvent selection dictates the molecular speciation of benzoic acid derivatives. Solvents with a high hydrogen-bond acceptor propensity ( β>0.3 ) will actively screen the carboxylic acid moieties, preventing the formation of cyclic dimers[1]. While this increases solubility, the flexible pentyl chain introduces significant entropic penalties during lattice integration, frequently causing the solute to separate into a solute-rich liquid phase—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[2]. Conversely, apolar solvents promote strong cyclic dimerization but severely limit solubility[3].

Solvent-dependent hydrogen bonding pathways affecting nucleation and LLPS.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my solution turn cloudy and form a dense bottom oil layer instead of crystallizing? A1: This is Liquid-Liquid Phase Separation (LLPS). It occurs when your supersaturated solution enters a thermodynamic miscibility gap before crossing the metastable limit required for solid nucleation[4]. Because 4-((5-Hydroxypentyl)oxy)benzoic acid contains a long, flexible carbon chain, solute molecules in the supersaturated state have high mobility and struggle to arrange into a rigid crystal lattice quickly[2].

  • Causality: The system minimizes free energy by separating into a solute-rich oil phase and a solvent-rich continuous phase rather than forming a solid surface.

  • Resolution: You must bypass the miscibility gap. Do not rely on spontaneous nucleation. Instead, map the phase diagram and implement a seeding strategy just above the cloud point temperature to force solid nucleation before LLPS can occur[4].

Q2: How do I select the right solvent system to prevent oiling out while maintaining a high yield? A2: Single-solvent systems rarely work for amphiphilic benzoic acid derivatives. You must balance hydrogen-bond acceptor propensity to achieve dissolution with an antisolvent to modulate the miscibility gap.

  • Causality: Highly polar solvents (like DMSO or pure Ethanol) solvate the molecule so well that upon cooling, the sudden drop in solubility triggers oiling out rather than crystallization.

  • Resolution: Utilize a binary mixture (e.g., Ethanol/Water). Ethanol provides the necessary solubility via H-bond acceptance[1], while Water acts as an antisolvent to steepen the solubility curve, allowing for high productivity and yield during cooling[5].

Q3: My isolated crystals are highly agglomerated and contain high levels of residual solvent. How can I improve the crystal habit? A3: Agglomeration and solvent entrapment are kinetic failures caused by generating supersaturation too rapidly[5].

  • Causality: When the cooling rate exceeds the crystal growth rate, secondary nucleation and agglomeration dominate. The flexible pentyl chains create disorganized surface voids that trap the mother liquor.

  • Resolution: Implement a constant supersaturation cooling trajectory. Cool extremely slowly (e.g., 0.1 °C/min) immediately after seeding to allow the limited surface area of the seeds to consume the supersaturation, then accelerate cooling once the crystal bed has grown[5].

Workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 3: Quantitative Data & Solvent Selection

To optimize your process, consult the following solvent selection matrix. It summarizes the thermodynamic behavior of 4-((5-Hydroxypentyl)oxy)benzoic acid across different solvent classes.

Solvent ClassExampleH-Bond Acceptor Propensity ( β )Solute SpeciationLLPS RiskRecommended Application
Apolar TolueneLow (< 0.1)Cyclic DimersLowAntisolvent / Co-solvent
Polar Protic EthanolHigh (> 0.4)Solute-Solvent ComplexHighPrimary Solvent
Polar Aprotic DMSOVery High (> 0.7)Solute-Solvent ComplexVery HighCleaning / Stock Solutions
Aqueous WaterHighHydrophobic HydrationModerateAntisolvent

Part 4: Self-Validating Experimental Protocol

To ensure high polymorphic purity and bypass oiling out, utilize this Seeded Cooling Crystallization methodology. This protocol is designed as a self-validating system; if the checkpoint fails, the process halts before product degradation occurs.

Step 1: Solvent Preparation & Dissolution

  • Suspend the crude 4-((5-Hydroxypentyl)oxy)benzoic acid in a binary solvent system of Ethanol/Water (70:30 v/v).

  • Rationale: Ethanol disrupts the carboxylic dimers to achieve high initial solubility[1], while water restricts the miscibility gap to prevent late-stage oiling out.

Step 2: Supersaturation Generation & Polish Filtration

  • Heat the reactor to 65 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Pass the hot solution through a 0.45 µm PTFE polish filter into a pre-heated crystallizer to remove foreign particulates that could trigger uncontrolled secondary nucleation.

Step 3: Controlled Cooling to the Seeding Point

  • Cool the solution at a linear rate of 0.5 °C/min to exactly 5 °C below the established saturation temperature (the upper limit of the metastable zone).

Step 4: Seeding and Isothermal Aging (Self-Validating Checkpoint)

  • Introduce 1-2 wt% of milled seed crystals (pre-suspended in a small volume of the antisolvent).

  • Checkpoint: Hold the system isothermally for 60-90 minutes. Monitor the system using in-situ Focused Beam Reflectance Measurement (FBRM) or visual inspection via an EasyViewer[4].

  • Validation: The chord length distribution (particle count) must rise steadily without the appearance of spherical oil droplets. If emulsion droplets appear, the system has thermodynamically fallen into the miscibility gap. Corrective Action: Reheat to 65 °C, add 5% more Ethanol to shift the phase boundary, and repeat Step 3.

Step 5: Desupersaturation Cooling

  • Once the seed bed is validated, resume cooling using a non-linear (convex) trajectory. Start at 0.1 °C/min for the first 10 °C, then accelerate to 0.3 °C/min down to a final temperature of 5 °C.

  • Rationale: This maintains a constant supersaturation level, ensuring the solute integrates into the existing crystal lattice rather than forming agglomerates or trapping solvent[5].

Step 6: Isolation and Washing

  • Filter the suspension via vacuum or pressure filtration. Wash the cake with a cold (5 °C) displacement wash of 10% Ethanol in Water to remove mother liquor impurities without dissolving the final product.

Part 5: References

  • Crystallization in the Pharmaceutical Industry (Chapter 13) - cambridge.org - 5

  • Oiling Out in Crystallization - Mettler Toledo - mt.com - 4

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - acs.org - 1

  • First-Principles Prediction of the Effects of Temperature and Solvent Selection on the Dimerization of Benzoic Acid - acs.org - 3

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - pharmalego.com - 2

Sources

Troubleshooting

How to prevent degradation of 4-((5-Hydroxypentyl)oxy)benzoic acid during polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise mechanistic failures that researchers encounter when polymerizing 4-((5-Hydroxypentyl)oxy)benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise mechanistic failures that researchers encounter when polymerizing 4-((5-Hydroxypentyl)oxy)benzoic acid.

This AB-type monomer—containing both a primary aliphatic alcohol and an aromatic carboxylic acid linked by an ether bond—is highly susceptible to side reactions during standard polycondensation. To achieve high-molecular-weight poly(ether-ester)s, we must strictly control the reaction environment to prevent ether cleavage, alcohol dehydration, and thermo-oxidation[1].

PART 1: Troubleshooting Guide & FAQs

Q1: Why is my polymerization halting at a low molecular weight (oligomer stage)? Causality & Solution: The most common cause of premature chain termination in this system is ether cleavage . When strong protic acids (like p-Toluenesulfonic acid, pTSA) are used at elevated temperatures, the ether oxygen is protonated. This allows the C–O bond to cleave, generating a terminal phenol and an alkyl alcohol/halide[2]. Because phenols are extremely poor nucleophiles for aliphatic esterification, the cleaved molecule acts as a chain terminator. Solution: Abandon strong protic acids. Switch to mild Lewis acid catalysts and keep the reaction temperature strictly below 200°C.

Q2: How does the choice of catalyst affect the degradation of the monomer? Causality & Solution: Harsh Lewis acids (like Titanium tetrabutoxide, Ti(OBu)4​ ) are excellent for standard polyesters but can aggressively coordinate with the ether oxygen in our specific monomer at temperatures above 220°C, promoting degradation and gelation. Milder catalysts, such as Zinc acetate ( Zn(OAc)2​ ), provide sufficient electrophilic activation of the carbonyl carbon without over-coordinating the ether linkage, thereby suppressing side reactions and preserving the polymer backbone[3].

Q3: My polymer exhibits a yellow/brown discoloration. What is the cause and how do I prevent it? Causality & Solution: Discoloration is a direct visual indicator of thermo-oxidative degradation . The aliphatic pentyl spacer and the ether linkage are highly vulnerable to radical abstraction by oxygen at high temperatures, forming hydroperoxides that degrade into colored conjugated byproducts. Solution: The system must be rigorously purged with Argon (minimum 3 vacuum/backfill cycles) prior to heating. Furthermore, utilizing a high vacuum (<50 Pa) during the polycondensation stage allows you to drive off the condensate (water) efficiently at lower temperatures, minimizing thermal stress[4].

Q4: Is direct esterification the best method, or should I modify the monomer? Causality & Solution: Direct polycondensation of the free acid requires high activation energy, forcing you to use higher temperatures. A highly recommended alternative is to convert the monomer to its methyl ester: methyl 4-((5-hydroxypentyl)oxy)benzoate . Transesterification releases methanol instead of water. Methanol is highly volatile and easily removed under vacuum at lower temperatures (160–180°C), significantly reducing the thermal degradation window.

PART 2: Quantitative Data Summaries

The following table summarizes the impact of various catalytic systems and thermal conditions on the degradation and success of the polymerization.

Catalyst TypeTypical Temp Range (°C)Risk of Ether CleavageRisk of DehydrationExpected MW ( Mn​ , Da)Recommendation
Protic Acids (e.g., pTSA)140 - 180High High < 5,000Not Recommended
Strong Lewis Acids ( Ti(OBu)4​ )200 - 240ModerateModerate10,000 - 20,000Use with caution (Requires strict temp control)
Mild Lewis Acids ( Zn(OAc)2​ )180 - 200Low Low > 30,000Highly Recommended for melt phase
Carbodiimides (EDC/DMAP)20 - 25None None Variable (Solvent dependent)Recommended for highly sensitive solution runs

PART 3: Experimental Protocols

Protocol A: Optimized Mild Melt Polycondensation

This protocol utilizes a mild Lewis acid and stepped vacuum to prevent thermal degradation.

  • Preparation: Dry 4-((5-Hydroxypentyl)oxy)benzoic acid (or its methyl ester derivative) in a vacuum oven at 60°C for 24 hours.

  • Loading: Transfer the monomer into a flame-dried Schlenk flask equipped with a mechanical stirrer and a Dean-Stark trap. Add 0.1 mol% of anhydrous Zn(OAc)2​ as the catalyst.

  • Atmosphere Control: Perform 3 cycles of high vacuum (<50 Pa) and backfilling with ultra-high purity Argon.

  • Stage 1: Pre-condensation (Oligomerization): Heat the flask to 160°C–180°C under a continuous, slow Argon flow. Stir for 2–4 hours.

    • Self-Validation: The completion of this stage is validated when condensate (water or methanol) ceases to collect in the trap, indicating oligomer formation.

  • Stage 2: Polycondensation: Gradually apply vacuum over 30 minutes to prevent monomer sublimation. Reduce the pressure to <50 Pa and increase the temperature to a maximum of 195°C. Maintain for 4–6 hours.

    • Self-Validation: Successful high-molecular-weight polymer formation is validated by the onset of the Weissenberg effect (the viscous polymer melt begins climbing up the mechanical stirrer shaft).

  • Termination: Break the vacuum with Argon, cool to room temperature, and dissolve the polymer in chloroform for precipitation in cold methanol.

Protocol B: Room-Temperature Solution Polymerization (Steglich Route)

For batches where zero thermal degradation can be tolerated.

  • Dissolution: Dissolve the rigorously dried monomer in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an Argon atmosphere at 0°C.

  • Activation: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Allow the reaction to slowly warm to room temperature (20–25°C) and stir for 48 hours.

    • Self-Validation: The formation of a white precipitate (the urea byproduct of EDC) visually confirms that the coupling reaction is actively proceeding.

  • Purification: Filter off the urea byproduct, concentrate the filtrate, and precipitate the polymer into cold diethyl ether.

PART 4: Mandatory Visualizations

Degradation Monomer 4-((5-Hydroxypentyl)oxy) benzoic acid Stress Thermal/Acidic Stress (>220°C, Strong Acids) Monomer->Stress EtherCleavage Ether Cleavage (Forms Phenol + Alkyl OH) Stress->EtherCleavage Dehydration Alcohol Dehydration (Forms Terminal Alkene) Stress->Dehydration Oxidation Thermo-Oxidation (Forms Hydroperoxides) Stress->Oxidation ChainTerm Chain Termination (Low Molecular Weight) EtherCleavage->ChainTerm Dehydration->ChainTerm Discolor Polymer Discoloration (Yellowing/Browning) Oxidation->Discolor

Caption: Logical relationship of thermal and chemical degradation pathways during polycondensation.

Workflow Prep 1. Monomer Prep Strictly Dry, Ar Purge Cat 2. Catalyst Addition Zn(OAc)2 (Mild) Prep->Cat Stage1 3. Pre-condensation 160-180°C, Ar, 2-4h Cat->Stage1 Stage2 4. Polycondensation <200°C, Vacuum <50 Pa Stage1->Stage2 Product 5. High MW Polymer Degradation Prevented Stage2->Product

Caption: Step-by-step optimized melt polycondensation workflow to prevent monomer degradation.

PART 5: References

  • Title: Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers Source: acs.org URL: 1[1]

  • Title: Cleavage Of Ethers With Acid - Master Organic Chemistry Source: masterorganicchemistry.com URL: 2[2]

  • Title: Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates Source: nih.gov URL: 3[3]

  • Title: Brief Analysis on the Degradation of Sugar-Based Copolyesters Source: mdpi.com URL: 4[4]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-((5-Hydroxypentyl)oxy)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9). This molecule presents unique solubility challenges due to its amphiphilic-like structure: a rigid, hydrophobic aromatic ring, a lipophilic pentyl ether chain, and two polar terminals (a carboxylic acid and a primary hydroxyl group).

Below, you will find mechanistic FAQs, self-validating experimental protocols, and quantitative data to help you troubleshoot and optimize your formulations.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 4-((5-Hydroxypentyl)oxy)benzoic acid precipitate in standard aqueous buffers at physiological pH? A1: While the molecule possesses a carboxylic acid group (typical pKa ~4.0–4.5), the highly lipophilic 5-hydroxypentyl ether chain and the aromatic core dominate its physicochemical profile. In acidic or neutral environments where the carboxylic acid is not fully ionized, the hydrophobic effect drives aggregation and precipitation. To maintain solubility, the formulation must either fully deprotonate the acid (pH > 6.5) or mask the hydrophobic regions using co-solvents or complexing agents[1].

Q2: I need to avoid high pH. How can I use cyclodextrins to solubilize this compound? A2: Cyclodextrins (CDs), particularly β -cyclodextrin ( β -CD) and its derivative Hydroxypropyl- β -cyclodextrin (HP- β -CD), are highly effective for benzoic acid derivatives. The hydrophobic cavity of β -CD (approx. 0.60–0.65 nm in diameter) provides an excellent size-fit for the substituted benzene ring[2]. NMR and thermodynamic studies show that the aromatic ring deeply includes itself into the CD cavity, forming a stable 1:1 host-guest inclusion complex, while the polar hydroxyl and carboxylate groups remain exposed to the aqueous exterior[3][4].

Q3: My downstream application cannot tolerate cyclodextrins or high organic solvent concentrations. What is the alternative? A3: Hydrotropy is an excellent, non-micellar alternative. Hydrotropes like sodium salicylate or sodium benzoate can be added to the aqueous phase. These molecules form weak, non-covalent complexes with the solute and alter the hydrogen-bonding network of water. Studies on benzoic acid derivatives demonstrate that hydrotropes can increase aqueous solubility by up to 20-fold without requiring organic solvents or complex polymeric carriers[5][6].

Part 2: Solubilization Workflow & Decision Matrix

To determine the best approach for your specific application, follow the decision matrix outlined in the diagram below.

SolubilityWorkflow Start Assess 4-((5-Hydroxypentyl)oxy)benzoic acid pH pH Adjustment & Salt Formation (Target pH > 6.5) Start->pH If high pH is tolerated CoSolvent Co-solvency (DMSO, EtOH, PEG-400) Start->CoSolvent If for in vitro assays CD Cyclodextrin Complexation (HP-β-CD, 1:1 Ratio) Start->CD If for in vivo/parenteral Hydrotropy Hydrotropy (Sodium Salicylate > 1M) Start->Hydrotropy If organic solvents prohibited Success Target Aqueous Solubility Achieved pH->Success CoSolvent->Success CD->Success Hydrotropy->Success

Figure 1: Decision matrix for enhancing the solubility of 4-((5-Hydroxypentyl)oxy)benzoic acid based on application constraints.

Part 3: Experimental Protocols

Protocol A: Phase Solubility Method for HP- β -CD Complexation

This self-validating protocol ensures that you achieve a 1:1 stoichiometric inclusion complex, maximizing solubility while minimizing excipient load.

  • Preparation of Host Solutions: Prepare a series of aqueous HP- β -CD solutions ranging from 0 to 50 mM in a suitable buffer (e.g., PBS, pH 6.0).

  • Addition of Guest: Add an excess amount (e.g., 50 mg) of solid 4-((5-Hydroxypentyl)oxy)benzoic acid to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Agitate the vials on a rotary shaker at 150 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.45 μ m PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug using HPLC-UV (detection typically at ~254 nm).

  • Validation: Plot the molar concentration of dissolved drug against the molar concentration of HP- β -CD. A linear AL​ -type plot confirms a 1:1 complexation stoichiometry[3].

Protocol B: Hydrotropic Solubilization using Sodium Salicylate
  • Hydrotrope Preparation: Prepare an aqueous solution of sodium salicylate at a concentration above its Minimum Hydrotrope Concentration (MHC), typically between 1.0 M and 2.5 M[5].

  • Solute Addition: Add excess 4-((5-Hydroxypentyl)oxy)benzoic acid to the hydrotrope solution.

  • Dissolution & Stirring: Stir magnetically at 30°C for 24 hours. The hydrotrope will disrupt water structure and facilitate the dissolution of the hydrophobic pentyl chain and aromatic ring.

  • Recovery (Optional): If the goal is extraction, the dissolved solute can be recovered by diluting the mixture with distilled water, which drops the hydrotrope concentration below the MHC, triggering rapid precipitation of the purified benzoic acid derivative[5].

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancement factors (SEF) based on the chosen technique.

Solubilization TechniquePrimary MechanismExcipient / ReagentExpected SEF (vs. Water)Application Suitability
pH Adjustment Ionization of COOHNaOH / Phosphate Buffer (pH 7.4)5x – 10xGeneral aqueous buffers
Co-solvency Polarity matching10-20% DMSO or PEG-40015x – 30xIn vitro cell assays
Cyclodextrin Hydrophobic cavity inclusionHP- β -CD (50 mM)20x – 50xIn vivo dosing, Parenteral
Hydrotropy Solute complexation / Water disruptionSodium Salicylate (2.5 M)~20xIndustrial extraction, Topical

Note: SEF values are estimates based on structurally analogous para-substituted benzoic acid derivatives[5][6].

References

  • Form

    • and β -Cyclodextrin Inclusion Complexes of Phenol and Benzoic Acid Derivatives Oxford Academic URL: [Link]
  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach National Center for Biotechnology Information (PMC) URL:[Link]

  • Inclusion complex form

    • and β -cyclodextrins with aminobenzoic acids in aqueous solution studied by 1H NMR ResearchGate URL: [Link]
  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy ICM URL:[Link]

  • Solubility enhancement techniques with special emphasis on hydrotrophy Academia.edu URL: [Link]

Sources

Troubleshooting

Avoiding side reactions in the synthesis of 4-((5-Hydroxypentyl)oxy)benzoic acid

Welcome to the Technical Support Center for the synthesis of 4-((5-Hydroxypentyl)oxy)benzoic acid . This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-((5-Hydroxypentyl)oxy)benzoic acid . This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate the chemoselective etherification and subsequent saponification required to synthesize this critical linker molecule.

Part 1: Mechanistic Logic & Reaction Pathway

The synthesis of 4-((5-hydroxypentyl)oxy)benzoic acid is a two-step process. The first step utilizes a Williamson Ether Synthesis to couple methyl 4-hydroxybenzoate with 5-bromo-1-pentanol[1]. Because both the starting phenol and the alkylating agent possess reactive functional groups, the reaction is highly susceptible to chemoselectivity failures, regioselectivity errors, and competing elimination pathways[2][3].

The diagram below maps the causality between your choice of reaction conditions and the resulting chemical pathways.

ReactionLogic Start Methyl 4-hydroxybenzoate + 5-Bromo-1-pentanol Cond1 K2CO3 in DMF (80°C) Chemoselective Start->Cond1 Cond2 NaH in THF Non-selective Start->Cond2 Cond3 Protic Solvent (EtOH) Hydrogen Bonding Start->Cond3 Inter Methyl 4-((5-hydroxypentyl)oxy)benzoate (O-Alkylation) Cond1->Inter SN2 (Major) Side1 Tetrahydropyran (Intramolecular Cyclization) Cond2->Side1 Aliphatic OH Deprotonation Side2 C-Alkylated Phenol (Ambident Nucleophile) Cond3->Side2 O-Atom Shielding Sapon 1. NaOH, MeOH/H2O 2. HCl (pH 2) Inter->Sapon Final 4-((5-Hydroxypentyl)oxy)benzoic acid (Target Molecule) Sapon->Final Ester Hydrolysis

Logical workflow mapping reaction conditions to specific chemoselective outcomes and side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My alkylating agent (5-bromo-1-pentanol) is disappearing, but I am not forming the desired ether. What is happening? A: This is a classic chemoselectivity failure caused by using a base that is too strong. 5-bromo-1-pentanol contains both an electrophilic bromide and a nucleophilic aliphatic hydroxyl group. If you use a strong base like Sodium Hydride (NaH), you will deprotonate both the phenol ( pKa​≈8.5 ) and the aliphatic alcohol ( pKa​≈16 )[4]. The deprotonated aliphatic alcohol will rapidly undergo an intramolecular SN​2 reaction to form tetrahydropyran (a volatile 6-membered cyclic ether), completely consuming your reagent[5][6]. Fix: Switch to a mild base like Potassium Carbonate ( K2​CO3​ ). It is basic enough to deprotonate the phenol but leaves the aliphatic alcohol intact[4].

Q2: I am observing a mixture of products, and NMR suggests substitution directly on the aromatic ring. How do I prevent this? A: You are observing C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can attack from the oxygen or the ortho/para carbons[7][8]. Regioselectivity is heavily dictated by your solvent. Protic solvents (like ethanol or water) form strong hydrogen bonds with the phenoxide oxygen, sterically shielding it and forcing the electrophile to react at the carbon[8][9]. Fix: Switch to a polar aprotic solvent like Dimethylformamide (DMF) or Acetone. These solvents solvate the metal cation ( K+ ) and leave the oxygen "naked" and highly reactive, driving >98% O-alkylation[4][8].

Q3: My yield is low, and GC-MS detects 4-penten-1-ol in the crude mixture. Why? A: The formation of an alkene indicates that an E2 elimination pathway is competing with the desired SN​2 Williamson ether synthesis[3][10]. While 5-bromo-1-pentanol is a primary alkyl halide (which generally favors SN​2 ), elevated temperatures (>100°C) or overly bulky bases will increase the kinetic rate of E2 elimination[2][11]. Fix: Lower the reaction temperature to 80°C and ensure you are using K2​CO3​ rather than a sterically hindered base like potassium tert-butoxide[4].

Q4: Why can't I just start with 4-hydroxybenzoic acid instead of its methyl ester? A: If you use the free carboxylic acid, the base will deprotonate the carboxylic acid first ( pKa​≈4.5 ), forming a carboxylate. Carboxylates are nucleophilic and will react with 5-bromo-1-pentanol to form an ester, leading to a complex mixture of esterified and etherified oligomers. Protecting the acid as a methyl ester ensures the phenol is the only reactive nucleophile in the system.

Part 3: Quantitative Data & Optimization

The table below summarizes the causality between reaction parameters and the dominant chemical outcomes during the Step 1 etherification.

BaseSolventTemp (°C)Phenol Conversion (%)O-Alkylation Selectivity (%)Dominant Side ReactionCausality / Mechanism
NaH THF25>95<20Intramolecular cyclizationAliphatic -OH deprotonation leads to tetrahydropyran[6].
K2​CO3​ EtOH807545C-AlkylationProtic solvent hydrogen-bonds to phenoxide oxygen[8].
K2​CO3​ DMF1208560E2 EliminationHigh thermal energy accelerates E2 over SN​2 [3].
K2​CO3​ DMF 80 >95 >98 None (Optimal) Aprotic solvent leaves oxygen active; mild base preserves -OH.
Cs2​CO3​ CH3​CN 80>98>98None (Optimal)Cesium effect increases phenoxide solubility and nucleophilicity.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific visual or analytical checkpoints to confirm the mechanistic success of the reaction before proceeding.

Step 1: Synthesis of Methyl 4-((5-hydroxypentyl)oxy)benzoate
  • Preparation: Charge a flame-dried round-bottom flask with methyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq). Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow . This color change visually validates the successful generation of the phenoxide anion.

  • Alkylation: Add 5-bromo-1-pentanol (1.1 eq) dropwise via syringe. Heat the reaction mixture to 80°C for 6 hours under a nitrogen atmosphere.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation Checkpoint: The product will appear as a new UV-active spot with a higher Rf​ value than the highly polar starting phenol.

  • Workup: Cool to room temperature and quench with distilled water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Self-Validation Checkpoint: LiCl specifically partitions DMF into the aqueous phase. A reduction in the organic layer's volume confirms the successful removal of the DMF solvent. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 2: Saponification to 4-((5-Hydroxypentyl)oxy)benzoic acid
  • Hydrolysis: Dissolve the crude methyl 4-((5-hydroxypentyl)oxy)benzoate (1.0 eq) in Methanol (0.2 M). Add 3.0 eq of a 2M aqueous NaOH solution.

  • Heating: Reflux the mixture at 70°C for 2 hours.

    • Self-Validation Checkpoint: The starting ester is poorly soluble in water. As the reaction proceeds, the cloudy suspension will clarify into a homogeneous, transparent solution , validating the formation of the water-soluble sodium carboxylate salt.

  • Solvent Removal: Cool to room temperature and remove the methanol under reduced pressure (do not evaporate to dryness).

  • Acidification: Cool the remaining aqueous phase in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0.

    • Self-Validation Checkpoint: The sudden and massive precipitation of a white solid validates the protonation of the carboxylate to the water-insoluble free 4-((5-hydroxypentyl)oxy)benzoic acid.

  • Isolation: Vacuum filter the precipitate, wash thoroughly with ice-cold water to remove residual salts, and dry overnight under high vacuum.

References

  • Williamson Ether Synthesis - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis Source: RSC Publishing (Reaction Chemistry & Engineering) URL:[Link]

  • Phenolates: O-alkylation and C-alkylation Source: PharmaXChange URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Annealing Procedures for 4-((5-Hydroxypentyl)oxy)benzoic Acid Thin Films

Welcome to the Technical Support and Troubleshooting Center for supramolecular thin film fabrication. As researchers and drug development professionals increasingly utilize functionalized alkoxybenzoic acids for advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for supramolecular thin film fabrication. As researchers and drug development professionals increasingly utilize functionalized alkoxybenzoic acids for advanced coatings, self-assembled monolayers (SAMs), and stimuli-responsive matrices, controlling the thin-film morphology becomes critical.

This guide focuses specifically on 4-((5-Hydroxypentyl)oxy)benzoic acid . This molecule possesses a unique dual-interaction profile: a carboxylic acid headgroup capable of forming strong intermolecular dimers, and a flexible 5-hydroxypentyl tail terminating in a hydroxyl group that can participate in secondary hydrogen-bonding networks.

Core Principles: The Causality of Annealing

During the initial deposition (e.g., spin-coating), rapid solvent evaporation kinetically traps the 4-((5-Hydroxypentyl)oxy)benzoic acid molecules in a disordered, metastable state. The primary goal of annealing is to provide sufficient energy—either thermal or chemical—to mobilize the polymer chains, allowing them to reorganize into their thermodynamically favored, highly ordered supramolecular phases.

The formation of hydrogen-bonded mesogens is foundational to the structural integrity and stimuli-responsive properties of alkoxybenzoic acid derivatives 1. However, the annealing parameters must be strictly controlled. As demonstrated in broader thin-film optimization studies, precise modulation of the annealing environment is required to reduce structural defects and enhance mobility without inducing thermal degradation or dewetting 2.

Mechanism Input As-Cast Film (Kinetic Trapping) Energy Annealing Energy (Thermal or Solvent) Input->Energy Mobility Increased Chain Mobility Energy->Mobility Hbond H-Bond Reorganization (COOH Dimers) Mobility->Hbond Output Thermodynamically Stable Morphology Hbond->Output

Logical relationship between input energy, molecular mobility, and final film morphology.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must operate as a self-validating system. Do not proceed to subsequent steps without passing the designated Quality Control (QC) checkpoints.

Protocol A: Precision Thermal Annealing

Thermal annealing is ideal for maximizing the overall crystallinity of the thin film.

  • Step 1: Substrate Preparation & Deposition

    • Action: Spin-coat the 4-((5-Hydroxypentyl)oxy)benzoic acid solution (typically 1-5 wt% in a volatile solvent like THF) onto an ozone-treated substrate.

    • Causality: Ozone treatment increases the surface energy, allowing the terminal hydroxyl groups of the compound to anchor effectively, preventing dewetting.

    • Validation (QC): Measure the as-cast film using spectroscopic ellipsometry. Thickness should be uniform (±2 nm variance).

  • Step 2: Controlled Thermal Treatment

    • Action: Place the substrate on a programmable hotplate under an inert atmosphere (N₂). Ramp the temperature at 5°C/min to the target annealing temperature (typically 10°C below the compound's clearing point). Hold for 30 minutes, then cool at 1°C/min.

    • Causality: A slow heating/cooling ramp prevents thermal shock and allows the carboxylic acid dimers to align without kinetic freezing.

  • Step 3: Structural Validation

    • Validation (QC): Perform Fourier-transform infrared spectroscopy (FTIR). The successful formation of the supramolecular hydrogen-bonded complex is confirmed by the presence of the C=O stretching vibration near 1681 cm⁻¹, replacing the free monomer peaks 3.

Protocol B: Solvent Vapor Annealing (SVA)

SVA is utilized when specific microdomain orientations are required without subjecting the film to high thermal stress.

  • Step 1: Chamber Equilibration

    • Action: Place 10 mL of the target solvent (e.g., Chloroform or THF) in a sealed glass desiccator. Allow 30 minutes for the vapor to reach equilibrium pressure at room temperature.

  • Step 2: Vapor Exposure

    • Action: Introduce the thin film into the chamber for 2 to 24 hours.

    • Causality: The solvent vapor permeates the film, acting as a plasticizer that lowers the glass transition temperature ( Tg​ ). The choice of solvent is critical: non-oxygen-bearing solvents (chloroform) typically drive perpendicular domain orientation, while oxygen-bearing solvents (THF) drive parallel orientation due to their interaction with the hydrogen-bonded network 4.

  • Step 3: Controlled Deswelling

    • Action: Slightly open the chamber lid to allow a slow evaporation of the solvent over 15 minutes before fully removing the sample.

    • Validation (QC): Analyze the surface via Atomic Force Microscopy (AFM). The phase image should show distinct, ordered microdomains with a surface roughness ( Rq​ ) appropriate for your application.

Workflow A Spin-Coating of 4-((5-Hydroxypentyl)oxy)benzoic acid B QC: Ellipsometry (Verify Thickness) A->B C Select Annealing Method B->C D Thermal Annealing (Temp < Clearing Pt) C->D Maximize Crystallinity E Solvent Vapor Annealing (Chloroform / THF) C->E Control Orientation F QC: FTIR & AFM (H-Bond & Morphology) D->F E->F G Optimized Supramolecular Thin Film F->G

Experimental workflow for selecting and validating the optimal annealing procedure.

Quantitative Data Summaries

Table 1: Comparison of Annealing Methods and Target Metrics

ParameterThermal AnnealingSolvent Vapor Annealing (SVA)
Operating Temperature 60°C - 120°C (Below clearing point)20°C - 25°C (Room Temperature)
Typical Duration 30 - 60 minutes2 - 48 hours
Atmosphere Inert Gas (N₂ / Ar) or VacuumSaturated Solvent Vapor (CHCl₃, THF)
Film Thickness Change 2-5% reduction (Densification)Transient swelling (up to 200%), then returns
Primary Application Maximizing bulk crystallinityControlling microdomain orientation

Table 2: Diagnostic FTIR Wavenumbers for Validation QC

Functional GroupMolecular StateExpected Wavenumber (cm⁻¹)
Carboxylic Acid (C=O) Hydrogen-bonded Dimer~1681
Carboxylic Acid (C=O) Free Monomer (Defect state)~1710 - 1730
Hydroxyl (-OH) Hydrogen-bonded~3200 - 3400 (Broad peak)
Hydroxyl (-OH) Free / Unbound~3500 - 3600 (Sharp peak)

Troubleshooting Guide

Issue 1: Severe pinhole formation and dewetting observed under AFM after thermal annealing.

  • Diagnosis: The thermal energy provided exceeded the surface adhesion energy, causing the film to retract into droplets to minimize surface tension.

  • Solution: Lower the annealing temperature by 15°C. If the issue persists, the substrate surface energy is too low. Pre-treat the substrate with a Piranha etch or UV-Ozone for 15 minutes to increase hydrophilicity, allowing the terminal 5-hydroxypentyl groups to anchor securely.

Issue 2: FTIR spectra show a strong peak at 1720 cm⁻¹ and a weakened peak at 1681 cm⁻¹ post-annealing.

  • Diagnosis: The supramolecular hydrogen-bonded dimers have dissociated into free monomers. This is a classic sign of thermal degradation or over-annealing.

  • Solution: You have exceeded the dissociation temperature of the benzoic acid dimer. Reduce the maximum annealing temperature and ensure you are cooling the sample slowly (1°C/min) to allow the dimers to dynamically recombine before the film drops below its glass transition temperature.

Issue 3: The film appears cloudy or opaque immediately after removal from the SVA chamber.

  • Diagnosis: Macroscopic solvent condensation occurred on the film surface. This happens when the chamber is opened too quickly, causing a rapid drop in vapor pressure and subsequent evaporative cooling that condenses ambient moisture or excess solvent.

  • Solution: Implement a "controlled deswelling" step. Purge the SVA chamber slowly with a low-flow nitrogen stream for 10 minutes prior to opening the lid.

Frequently Asked Questions (FAQs)

Q: Why should I choose Solvent Vapor Annealing (SVA) over Thermal Annealing for this specific compound? A: 4-((5-Hydroxypentyl)oxy)benzoic acid contains a delicate hydrogen-bonding network. Thermal annealing can sometimes provide too much kinetic energy, breaking these non-covalent bonds. SVA lowers the activation energy required for chain mobility by swelling the film, allowing the molecules to reorganize at room temperature while preserving the supramolecular interactions.

Q: How does the 5-hydroxypentyl chain affect the annealing behavior compared to standard alkoxybenzoic acids? A: Standard alkoxybenzoic acids (like hexyl- or octyloxybenzoic acid) only have hydrophobic tails. The terminal hydroxyl (-OH) group on the 5-hydroxypentyl chain introduces a secondary site for hydrogen bonding. This can lead to cross-linking between smectic layers or strong anchoring to oxide substrates, which generally increases the required annealing time to achieve defect-free domains.

Q: Can I use UV-Vis spectroscopy to monitor the annealing process in real-time? A: UV-Vis is generally not sensitive enough to monitor the subtle phase transitions of the aliphatic chains or the hydrogen-bonding state. In-situ spectroscopic ellipsometry (to monitor film swelling/densification) or Grazing-Incidence X-ray Diffraction (GIXD) are the preferred real-time monitoring techniques.

References

  • Effects of Annealing Solvents on the Morphology of Block Copolymer-Based Supramolecular Thin Films Source: National Taiwan University (ntu.edu.tw) URL:[Link]

  • Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors Source: MDPI (mdpi.com) URL:[Link]

  • Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties Source: ACS Publications (acs.org) URL:[Link]

  • Chair- and V-Shaped of H-bonded Supramolecular Complexes of Azophenyl Nicotinate Derivatives; Mesomorphic and DFT Molecular Geometry Aspects Source: MDPI (mdpi.com) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the properties of 4-((5-Hydroxypentyl)oxy)benzoic acid with similar compounds

An in-depth comparative analysis of 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) reveals its critical utility as a bifunctional building block. Featuring a rigid benzoic acid core coupled with a flexible 5-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) reveals its critical utility as a bifunctional building block. Featuring a rigid benzoic acid core coupled with a flexible 5-hydroxypentyloxy chain, this compound is primarily utilized as a highly tunable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a mesogenic monomer in liquid crystal engineering.

This guide objectively compares the physicochemical and functional properties of the C5 alkyl-aryl ether linker against its C4 (butyl), C6 (hexyl), and Polyethylene Glycol (PEG) counterparts, providing actionable experimental workflows for drug development professionals.

Structural and Physicochemical Comparison

The selection of a linker in bifunctional molecules is never arbitrary. The chain length dictates the topological polar surface area (TPSA), lipophilicity (LogP), and the spatial degrees of freedom between conjugated pharmacophores[].

Table 1: Comparative Properties of Alkyl-Aryl Ether Linkers
Property4-(4-hydroxybutoxy)benzoic acid (C4)4-((5-Hydroxypentyl)oxy)benzoic acid (C5)4-(6-hydroxyhexyloxy)benzoic acid (C6)PEG2-Benzoic Acid (Control)
Alkyl Chain Length 4 carbons (Even)5 carbons (Odd)6 carbons (Even)N/A (Ether-based)
Flexibility / Rigidity Low-ModerateModerateHighVery High
Lipophilicity (LogP) LowerMediumHigherLowest (Hydrophilic)
Metabolic Stability High (Oxidation resistant)High (Oxidation resistant)High (Oxidation resistant)Moderate (Prone to cleavage)
Liquid Crystal Odd-Even Effect Higher clearing pointLower clearing pointHigher clearing pointN/A
PROTAC Spatial Reach Tight spatial constraintsBalanced proximity/flexibilityExtended spatial reachHighly variable

Causality in Property Shifts:

  • Permeability vs. Solubility: Unlike PEG linkers, which incorporate recurring ether oxygens that increase aqueous solubility but limit membrane permeability, alkyl linkers like the C5 variant are metabolically "inert" and highly lipophilic[]. This structural choice is deliberately made to redress permeability deficits when the target and E3 ligase ligands are already over-endowed with hydrogen-bond donors.

  • The Odd-Even Effect (Materials Science): In liquid crystal synthesis, the parity of the alkyl spacer (C5 being odd) disrupts the parallel packing of the mesogenic benzoic acid cores more than even-numbered chains (C4, C6). This decreases the enthalpy of fusion and lowers the clearing temperature, a critical parameter for tuning the nematic phase of optical materials.

Mechanistic Insights: PROTAC Linker Optimization

In targeted protein degradation, the linker does not merely act as a passive tether; it actively participates in the thermodynamics of the Ternary Complex (Target Protein – Linker – E3 Ligase) [2].

A C5 linker provides an approximate end-to-end distance that bridges the two pharmacophores while minimizing steric strain within the incipient ternary complex[]. If a linker is too short (e.g., C3 or C4), it can induce severe steric clashes between the Protein of Interest (POI) and the E3 ligase, preventing ubiquitination. Conversely, if the linker is too long (e.g., C8+ or long PEG chains), the PROTAC suffers from the "hook effect," where binary complexes (PROTAC-POI and PROTAC-E3) outcompete the formation of the productive ternary complex, drastically reducing degradation efficacy[3].

G POI Protein of Interest (e.g., BRD4) Linker C5 Alkyl-Aryl Linker (Optimal Spatial Distance) POI->Linker Ub Poly-Ubiquitination POI->Ub Spatial Proximity Induces Transfer E3 E3 Ligase (e.g., CRBN / VHL) E3->Linker E3->Ub Spatial Proximity Induces Transfer Degradation Proteasomal Degradation Ub->Degradation Target Destruction

Fig 1: PROTAC ternary complex formation utilizing a C5 alkyl-aryl linker for protein degradation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in control to verify the success of the C5 linker integration.

Protocol A: Synthesis of a C5-Linked PROTAC Degrader

This protocol details the asymmetric conjugation of 4-((5-Hydroxypentyl)oxy)benzoic acid to an E3 ligase ligand (e.g., Thalidomide derivative) and a POI ligand.

  • Carboxylic Acid Activation: Dissolve 1.0 eq of 4-((5-Hydroxypentyl)oxy)benzoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA.

    • Causality: HATU is specifically selected over EDC/NHS because it provides rapid activation of the benzoic acid while minimizing unwanted intramolecular esterification with the terminal primary hydroxyl group on the C5 chain.

  • Amidation (E3 Ligand Attachment): Introduce 1.0 eq of the amine-functionalized E3 ligand. Stir at room temperature for 4 hours. Monitor via LC-MS until the intermediate mass is dominant.

  • Hydroxyl Functionalization (POI Ligand Attachment): The terminal hydroxyl group of the C5 chain is converted to a leaving group (e.g., via mesylation using MsCl/TEA in DCM at 0°C) or directly used in a Mitsunobu reaction to couple with a phenol-bearing POI ligand.

  • Purification: Purify the final PROTAC via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Workflow Step1 C5 Linker (Carboxylic Acid) Step2 HATU/DIPEA Activation Step1->Step2 Step3 Amidation with E3 Ligand Step2->Step3 Step4 Hydroxyl Functionalization Step3->Step4 Step5 Conjugation to POI Ligand Step4->Step5 Step6 Purification (HPLC) Step5->Step6

Fig 2: Step-by-step synthetic workflow for incorporating the C5 linker into a PROTAC molecule.

Protocol B: Validation of Linker-Dependent Degradation (Western Blot)

To prove that the synthesized C5-PROTAC degrades the target via the intended ternary complex mechanism (and not via off-target cytotoxicity), a controlled degradation assay is required.

  • Cell Treatment: Seed target cells (e.g., HeLa or HCT116) in 6-well plates. Treat cells with a concentration gradient of the C5-PROTAC (1 nM to 10 µM) for 12-24 hours.

  • Self-Validating Controls (Critical Step):

    • Control 1 (Proteasome Rescue): Pre-incubate a subset of cells with 10 µM MG132 (a proteasome inhibitor) for 2 hours prior to PROTAC treatment. Rationale: If the POI is rescued from degradation, it proves the mechanism is strictly proteasome-dependent.

    • Control 2 (Competition Assay): Pre-incubate cells with an excess (100x) of the free E3 ligand or free POI ligand. Rationale: This saturates the binding pockets, preventing ternary complex formation. Rescue of the POI confirms that degradation requires simultaneous dual-binding.

  • Immunoblotting: Lyse cells using RIPA buffer. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH).

  • Data Analysis: Calculate the DC50​ (concentration inducing 50% degradation) and Dmax​ (maximum degradation efficacy). Compare these metrics against PROTACs synthesized with C4 and C6 linkers to empirically validate the optimal spacer length.

Sources

Comparative

Benchmarking the performance of 4-((5-Hydroxypentyl)oxy)benzoic acid-based liquid crystals

An in-depth technical analysis and benchmarking guide for researchers, scientists, and drug development professionals evaluating advanced mesogenic materials. Executive Summary The evolution of smart drug delivery system...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for researchers, scientists, and drug development professionals evaluating advanced mesogenic materials.

Executive Summary

The evolution of smart drug delivery systems has driven a paradigm shift from static carrier matrices to dynamic, stimuli-responsive soft matter. Among these, Liquid Crystals (LCs) occupy a unique physicochemical space, combining the fluidity of liquids with the long-range orientational order of solid crystals[1]. While conventional lyotropic liquid crystalline nanoparticles (LCNPs) like cubosomes have proven highly effective for sustained release[2], the demand for precision-triggered release has spotlighted Hydrogen-Bonded Liquid Crystals (HBLCs).

This guide benchmarks 4-((5-Hydroxypentyl)oxy)benzoic acid (5-HOBA) —a highly versatile, bifunctional mesogenic monomer—against standard alternatives. By leveraging its terminal hydroxyl group for polymer grafting and its carboxylic acid group for dynamic hydrogen bonding, 5-HOBA offers unprecedented control over phase-transition temperatures and pH-responsive degradation, making it a premier candidate for targeted oral and intracellular drug delivery[3].

Mechanistic Overview: The Causality of 5-HOBA Self-Assembly

To understand the performance of 5-HOBA, one must analyze its molecular architecture. The molecule consists of three distinct domains:

  • The Benzoic Acid Terminus: Acts as a strong hydrogen-bond donor and acceptor. In non-polar or acidic environments, two 5-HOBA molecules spontaneously self-assemble into a rigid, rod-like (calamitic) dimer. This dimerization is the thermodynamic engine driving the formation of the nematic or smectic liquid crystalline phase[3].

  • The Aromatic Core: Provides the necessary π−π stacking interactions and polarizability to maintain anisotropic alignment.

  • The 5-Carbon (Pentyl) Spacer: The odd-numbered alkyl chain introduces specific conformational flexibility (the "odd-even effect"). It decouples the rigid mesogenic core from the terminal hydroxyl group, lowering the melting transition temperature and allowing the LC phase to exist closer to physiological temperatures.

When utilized in a drug delivery matrix, the non-covalent nature of the mesogenic core becomes a programmable trigger. A shift in environmental pH deprotonates the carboxylic acid, breaking the dimer. The immediate loss of the rigid core induces an isothermal phase transition from an ordered LC state to a disordered isotropic polymer network, swelling the matrix and releasing the encapsulated payload.

G A 5-HOBA Monomer B H-Bonded Dimer (Mesogen Core) A->B Self-Assembly (Dimerization) C Nematic LC Phase B->C Thermotropic Alignment D Drug-Loaded Matrix C->D Drug Encapsulation

Figure 1: Self-assembly pathway of 5-HOBA monomers into a drug-loaded liquid crystalline matrix.

Benchmarking Performance: 5-HOBA vs. Industry Standards

To objectively evaluate 5-HOBA-based HBLCs, we must benchmark them against the two dominant LC classes in pharmaceutical science: Glycerol Monooleate (GMO) Cubosomes (the gold standard for lyotropic LCs)[2] and 5CB (4-Cyano-4'-pentylbiphenyl)-based Covalent LCPs (the standard for thermotropic actuators).

Table 1: Comparative Performance Metrics for LC Delivery Systems
Performance Metric5-HOBA HBLC NetworksGMO / Phytantriol Cubosomes5CB-Based Covalent LCPs
Primary Mesogen Formation Supramolecular (H-Bonded)Lyotropic (Amphiphilic)Covalent (Cyanobiphenyl)
Phase Transition Trigger Dual (pH & Temperature)Hydration & TemperatureTemperature only
Biocompatibility High (Metabolizable components)Very High (FDA Approved)Low (Cytotoxic breakdown)
Drug Release Kinetics Stimuli-Triggered BurstSustained DiffusionMinimal / Trapped
Reversibility High (Self-healing via H-bonds)NoneNone
Primary Application Targeted Oral / Intracellular DeliveryIntravenous / Topical DeliveryBiosensors / Actuators

Analytical Insight: While GMO cubosomes excel at sustained release via diffusion through their tortuous aqueous channels[4], they lack a sharp, stimuli-responsive "off/on" switch. Conversely, 5CB polymers offer sharp thermal transitions but suffer from severe cytotoxicity, rendering them unusable for in vivo delivery. 5-HOBA bridges this gap by offering the sharp phase-transition dynamics of a thermotropic LC with the biocompatibility and pH-sensitivity required for gastrointestinal or tumor-microenvironment targeting.

Experimental Workflows & Self-Validating Protocols

As application scientists, we require protocols that inherently validate their own success at each step. The following workflow details the synthesis of a 5-HOBA-based responsive matrix and the subsequent in vitro release assay.

Protocol 1: Synthesis and Validation of the 5-HOBA Supramolecular Network

Causality: The goal is to force the dimerization of 5-HOBA while crosslinking the terminal hydroxyls into a macroscopic film.

  • Solvation: Dissolve 5-HOBA and a biocompatible diisocyanate crosslinker (e.g., hexamethylene diisocyanate, HDI) in anhydrous Tetrahydrofuran (THF). Why THF? THF is a polar aprotic solvent that fully solubilizes the hydrophobic pentyl chain and polar end-groups without permanently disrupting the hydrogen bond donors/acceptors during the slow evaporation phase.

  • Evaporation & Dimerization: Cast the solution onto a Teflon mold and allow slow solvent evaporation under a nitrogen stream for 24 hours. As concentration increases, thermodynamic equilibrium drives the formation of intermolecular hydrogen bonds between the carboxylic acid moieties.

  • Curing: Heat the film to 60°C for 12 hours to drive the urethane linkage between the 5-HOBA hydroxyls and the HDI crosslinker.

  • Self-Validation (FTIR & DSC):

    • FTIR: Analyze the film. A successful dimerization is confirmed by the shift of the carbonyl ( C=O ) stretch from ∼1710 cm−1 (free acid) to ∼1680 cm−1 (H-bonded dimer).

    • DSC: Perform Differential Scanning Calorimetry. The presence of a distinct endothermic peak (Nematic-to-Isotropic transition, TNI​ ) confirms the survival of the LC phase post-crosslinking.

Protocol 2: pH-Responsive In Vitro Drug Release Assay

Causality: This assay proves the matrix's ability to protect a payload in gastric conditions and release it in intestinal conditions.

  • Drug Loading: Swell the validated 5-HOBA film in a concentrated solution of a model drug (e.g., p-amino benzoic acid, PABA[4]) dissolved in ethanol. Dry under vacuum to collapse the matrix and trap the drug.

  • Gastric Simulation (pH 1.2): Submerge the loaded film in Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Mechanism: At pH 1.2, the carboxylic acids remain fully protonated. The H-bonded dimers are stable, maintaining the tightly packed LC phase. Monitor via UV-Vis spectroscopy; drug leakage should be <10% .

  • Intestinal Trigger (pH 7.4): Transfer the film to Simulated Intestinal Fluid (SIF, pH 7.4). Mechanism: The alkaline environment deprotonates the carboxylic acids into carboxylates. Electrostatic repulsion and the loss of H-bond donors instantly cleave the mesogenic core. The matrix undergoes an isothermal phase transition to an amorphous state, swelling rapidly and causing a burst release of the payload.

G A Intact HBLC Matrix (Drug Encapsulated) B Alkaline/Acidic Trigger (Target Tissue pH) A->B In Vivo Transit C H-Bond Disruption (Dimer Cleavage) B->C Stimulus Applied D Matrix Swelling & Phase Transition C->D Structural Shift E Controlled Drug Release D->E Diffusion

Figure 2: Mechanism of pH-responsive drug release driven by H-bond disruption in 5-HOBA matrices.

Conclusion

For drug development professionals engineering next-generation targeted therapies, 4-((5-Hydroxypentyl)oxy)benzoic acid represents a highly tunable, biocompatible alternative to traditional covalent LCPs and static lipid mesophases. By utilizing supramolecular hydrogen bonding, researchers can design self-validating, stimuli-responsive systems that offer zero-order protection during transit and rapid, phase-transition-driven burst release at the target site.

References

  • Usefulness of liquid-crystal oral formulations to enhance the bioavailability and skin tissue targeting of p-amino benzoic acid: In-depth investigations Josai University Educational Corpor
  • Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties Chemical Reviews (ACS Public
  • Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems MDPI
  • Liquid Crystals: An Approach in Drug Delivery Indian Journal of Pharmaceutical Sciences

Sources

Validation

A comparative analysis of the synthesis routes for 4-((5-Hydroxypentyl)oxy)benzoic acid

Title: A Comparative Analysis of the Synthesis Routes for 4-((5-Hydroxypentyl)oxy)benzoic acid Introduction 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) is a critical bifunctional building block utilized extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Analysis of the Synthesis Routes for 4-((5-Hydroxypentyl)oxy)benzoic acid

Introduction 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) is a critical bifunctional building block utilized extensively in the development of advanced materials, such as liquid crystalline polymers, and as a flexible linker in targeted therapeutics[1]. The molecule features a rigid benzoic acid core and a flexible 5-carbon aliphatic chain terminating in a primary hydroxyl group. The synthesis of this compound fundamentally relies on the chemoselective alkylation of 4-hydroxybenzoic acid, a platform chemical traditionally synthesized at scale via the Kolbe-Schmitt reaction[2].

Because 4-hydroxybenzoic acid possesses two acidic protons—the carboxylic acid (pKa ~4.5) and the phenolic hydroxyl (pKa ~9.3)—the primary synthetic challenge is achieving regioselective O-alkylation at the phenol without inducing competitive esterification at the carboxylate.

Mechanistic Rationale & Route Selection To navigate this chemoselectivity challenge, three distinct synthetic routes are typically evaluated by process chemists:

  • Route A (Classical Williamson Synthesis): Utilizes an ester-protected precursor (e.g., ethyl 4-hydroxybenzoate) to physically block the carboxylate. This forces the alkylation exclusively at the phenoxide oxygen, followed by a global deprotection (saponification).

  • Route B (Direct Aqueous Alkylation): A greener, one-pot approach that exploits phase-transfer principles and precise pH control (pH 10) to selectively maintain the phenoxide state while minimizing alkyl halide hydrolysis[3].

  • Route C (Mitsunobu Coupling): Employs mild, neutral conditions using 1,5-pentanediol. While it avoids the use of alkyl halides, it suffers from poor atom economy due to the stoichiometric generation of triphenylphosphine oxide.

DecisionTree Start Select Synthesis Route for 4-((5-Hydroxypentyl)oxy)benzoic acid Q1 Is atom economy and green chemistry the primary concern? Start->Q1 Ans1Y Yes: Use Route B (Direct Aqueous Alkylation) Q1->Ans1Y Yes Ans1N No: Prioritize Yield/Purity Q1->Ans1N No Q2 Are mild conditions required due to sensitive functional groups? Ans2Y Yes: Use Route C (Mitsunobu Coupling) Q2->Ans2Y Yes Ans2N No: Use Route A (Classical Williamson) Q2->Ans2N No Ans1N->Q2

Decision matrix for selecting the optimal synthesis route based on project constraints.

Comparative Performance Data

Synthesis RouteOverall YieldPurity (HPLC)E-Factor (Waste)Reagent CostScalability
Route A (Classical) 82 - 88%>98%High (Organic solvents)ModerateExcellent
Route B (Aqueous) 65 - 70%>95%Low (Aqueous waste)LowGood
Route C (Mitsunobu) 75 - 80%>99%Very High (PPh3O byproduct)HighPoor

Table 1: Quantitative comparison of the three primary synthesis routes for 4-((5-Hydroxypentyl)oxy)benzoic acid.

Experimental Protocols: Self-Validating Workflows

SyntheticWorkflow cluster_A Route A: Classical Williamson cluster_B Route B: Direct Aqueous SM 4-Hydroxybenzoic Acid (or Ester Derivative) A1 Alkylation (K2CO3, DMF) SM->A1 B1 One-Pot Alkylation (NaOH, H2O, pH 10) SM->B1 A2 Ester Intermediate A1->A2 A3 Saponification (NaOH, EtOH/H2O) A2->A3 Product 4-((5-Hydroxypentyl)oxy)benzoic acid A3->Product B2 Acidification (HCl to pH 1.2) B1->B2 B2->Product

Synthetic workflow comparing the Classical Williamson and Direct Aqueous routes.

Protocol 1: Route A - Classical Williamson Synthesis (Ester Protection)

Causality: Using ethyl 4-hydroxybenzoate prevents the carboxylic acid from acting as a competing nucleophile. Potassium carbonate (K₂CO₃) is selected as the base because its mild nature selectively deprotonates the phenol without hydrolyzing the ester linkage. DMF provides a polar aprotic environment that maximizes the nucleophilicity of the resulting phenoxide.

Step 1: Alkylation

  • Dissolve 1.0 eq of ethyl 4-hydroxybenzoate in anhydrous DMF (0.5 M).

  • Add 1.5 eq of anhydrous K₂CO₃ and stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Dropwise, add 1.1 eq of 5-bromo-1-pentanol. Elevate the reaction temperature to 80°C.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot (Rf ~0.4) completely disappears, replaced by a higher running product spot (Rf ~0.6).

  • Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Dry over MgSO₄ and concentrate.

Step 2: Saponification & Acidification

  • Dissolve the crude ester in a 1:1 mixture of THF and 1M aqueous NaOH. Stir at 60°C for 2 hours.

  • Self-Validation Checkpoint: The biphasic mixture will become a homogeneous solution as the ester is hydrolyzed into the water-soluble sodium carboxylate.

  • Cool to 0°C and slowly add concentrated HCl until the pH reaches 2.0.

  • Self-Validation Checkpoint: A dense white precipitate of 4-((5-Hydroxypentyl)oxy)benzoic acid will immediately form upon reaching pH < 3.0, visually confirming successful deprotection. Filter and recrystallize from ethanol.

Protocol 2: Route B - Direct Aqueous Alkylation

Causality: This route eliminates organic solvents and protecting groups. By maintaining the reaction strictly at pH 10, the phenol (pKa 9.3) remains fully deprotonated and nucleophilic, while the hydroxide concentration is kept low enough to prevent competitive hydrolysis of the 5-bromo-1-pentanol into 1,5-pentanediol[3].

Step 1: Neutralization and Alkylation

  • In a stirred reactor, suspend 1.0 eq of 4-hydroxybenzoic acid in water (1.5 M).

  • Neutralize by adding 40% aqueous NaOH until the solid dissolves, forming the disodium salt. Adjust the temperature to 50°C.

  • Slowly add 1.1 eq of 5-bromo-1-pentanol over 1 hour.

  • Raise the temperature to 90°C.

  • Self-Validation Checkpoint: The reaction consumes base as the alkylation proceeds. Continuously titrate the mixture with 40% NaOH to maintain a strict pH of 10. When no change in pH is noted for a period of 45 minutes, the reaction is considered complete, indicating total consumption of the alkyl halide[3].

Step 2: Acidification and Isolation

  • Add a small volume of water to dilute the mixture, then add sufficient 40% NaOH to briefly raise the pH to 11, ensuring any unreacted phenol is fully solubilized.

  • While the mixture is still hot (90°C), carefully add concentrated HCl to lower the pH to 1.2[3].

  • Self-Validation Checkpoint: Allow the mixture to cool overnight with continuous stirring. The product will crystallize out of the acidic solution.

  • Collect the precipitate via filtration. Wash thoroughly with water until the filtrate wash attains a pH of at least 5 (confirming the removal of excess HCl and inorganic salts)[3].

  • Recrystallize from a 10:1 Methanol/Water mixture to yield the pure product.

Conclusion For high-throughput drug discovery where purity and yield are paramount, Route A remains the gold standard despite its reliance on organic solvents. However, for process chemists looking to scale up the production of 4-((5-Hydroxypentyl)oxy)benzoic acid with a focus on green chemistry and atom economy, Route B offers a highly robust, one-pot alternative that leverages built-in pH-based self-validation to ensure reproducibility.

References

  • Sigma-Aldrich. "CAS 98092-80-9 - Sigma-Aldrich: 4-((5-HYDROXYPENTYL)OXY)BENZOIC ACID". URL:

  • ChemicalBook. "4-Hydroxybenzoic acid: Synthesis method and Biological activity". URL:

  • PrepChem. "Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid". URL:

Sources

Comparative

A Comparison Guide on Molecular Weight Confirmation of 4-((5-Hydroxypentyl)oxy)benzoic Acid Derivatives

Executive Summary & Mechanistic Context In modern drug development, 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) serves as a vital bifunctional building block. Featuring both a carboxylic acid and a terminal hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern drug development, 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS 98092-80-9) serves as a vital bifunctional building block. Featuring both a carboxylic acid and a terminal hydroxyl group separated by a flexible aliphatic ether chain, it is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1].

Confirming the precise molecular weight (MW) of its derivatives—whether they are small-molecule synthetic intermediates (e.g., activated esters) or large macromolecular conjugates (e.g., ternary complexes with E3 ligases)—is non-negotiable. An error in linker mass confirmation can lead to failed target degradation due to improper spatial proximity between the target protein and the E3 ubiquitin ligase[2]. This guide objectively compares the two leading mass spectrometry (MS) techniques for this task: High-Resolution Electrospray Ionization (HR-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) .

Comparative Analysis: HR-ESI-MS vs. MALDI-TOF-MS

Choosing the correct ionization method depends entirely on the molecular state of the benzoic acid derivative.

High-Resolution Electrospray Ionization (HR-ESI-MS)

ESI is a "soft" ionization technique that transfers ions from solution into the gas phase using a high-voltage electrical field[3].

  • Causality for Selection: For unconjugated 4-((5-Hydroxypentyl)oxy)benzoic acid derivatives (MW < 2000 Da), ESI is the gold standard. The polarity of the benzoic acid moiety makes it highly amenable to ionization. In negative ion mode ([M-H]-), the carboxylic acid is readily deprotonated[4]. If the derivative has been amidated or conjugated to a basic PROTAC warhead, positive ion mode ([M+H]+) is preferred[5].

  • Advantage: Provides exact mass (< 5 ppm error) and isotopic pattern matching, which is critical for confirming elemental composition and detecting trace synthetic impurities.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)

MALDI utilizes a laser to irradiate a sample co-crystallized with an energy-absorbing matrix, triggering desorption and ionization[6].

  • Causality for Selection: When the benzoic acid derivative is conjugated to a large biomolecule (e.g., crosslinked to a target protein to study ternary complex formation), ESI generates highly complex spectra due to multiple charging[2]. MALDI circumvents this by predominantly generating singly charged intact ions ([M+H]+), making it vastly superior for determining the intact mass and conjugation ratio of large protein-linker complexes[6]. Furthermore, MALDI is highly tolerant to the salts and buffers often required to maintain native protein states[7].

Decision Workflow

Workflow Start 4-((5-Hydroxypentyl)oxy)benzoic acid Sample Decision Molecular State? Start->Decision Small Small Molecule (< 2000 Da) Decision->Small Unconjugated Large Protein Conjugate (> 2000 Da) Decision->Large Conjugated ESI HR-ESI-MS Small->ESI MALDI MALDI-TOF-MS Large->MALDI Result1 Confirm Exact Mass ESI->Result1 Result2 Confirm Intact Mass MALDI->Result2

Workflow for selecting MS techniques for 4-((5-Hydroxypentyl)oxy)benzoic acid derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every analytical run must internally prove its own accuracy and lack of contamination.

Protocol A: HR-ESI-MS for Small Molecule Derivatives

Objective: Confirm the exact molecular weight of a synthetic PROTAC linker intermediate.

  • System Suitability & Blank Validation: Inject a blank solvent (50:50 Methanol:Water) prior to the sample. Causality: This validates that any observed [M+H]+ or [M-H]- signals are not system carryover from previous runs.

  • Sample Preparation: Dissolve the derivative to a final concentration of 1 µg/mL in 50:50 Methanol:Water.

    • For Positive Mode: Add 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]+ ions[5].

    • For Negative Mode: Omit Formic Acid. Causality: An unacidified or slightly basic solvent promotes the deprotonation of the free benzoic acid to yield [M-H]-[4].

  • Calibration (Internal Validation): Infuse a known reference standard (e.g., sodium formate cluster) simultaneously with the sample using a dual-spray source. Causality: This provides a real-time lock mass, ensuring the mass accuracy remains strictly < 5 ppm throughout the acquisition.

  • Acquisition: Apply a capillary voltage of 3.0 kV. Acquire data over an m/z range of 100–1000.

  • Data Verification: Compare the experimental isotopic distribution against the theoretical in silico model. The presence of characteristic M+1 and M+2 peaks must align with the carbon/oxygen isotope ratios of the derivative[4].

Protocol B: MALDI-TOF-MS for Protein-Linker Conjugates

Objective: Confirm the intact mass and conjugation ratio of the linker bound to an E3 ligase.

  • Matrix Selection & Preparation: Prepare a saturated solution of Sinapinic Acid (SA) in 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA). Causality: SA is strictly chosen over CHCA because it absorbs laser energy efficiently while minimizing the fragmentation of large (>10 kDa) protein-linker complexes[6].

  • Sample Spotting (Dried Droplet Method): Mix 1 µL of the conjugate sample (10 pmol/µL) with 1 µL of the SA matrix. Spot onto a stainless-steel target plate and allow to dry at room temperature. Causality: Slow co-crystallization ensures the analyte is uniformly embedded in the matrix lattice, which is required for efficient desorption[3].

  • Calibration (External Validation): Spot adjacent wells with a known protein calibration mix (e.g., Cytochrome C, BSA). Causality: Calibrating the time-of-flight tube immediately before firing on the sample well validates the mass accuracy of the high-mass region.

  • Acquisition: Fire the UV laser (typically 337 nm or 355 nm) in positive linear mode. Accumulate 500–1000 laser shots to build a high signal-to-noise spectrum. Calculate the mass shift between the unconjugated protein and the conjugate to determine the exact number of 4-((5-Hydroxypentyl)oxy)benzoic acid linkers attached.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of both techniques when applied to 4-((5-Hydroxypentyl)oxy)benzoic acid derivatives.

Performance MetricHR-ESI-MS (Small Molecule Derivatives)MALDI-TOF-MS (Protein-Linker Conjugates)
Optimal Mass Range 100 – 2,000 Da2,000 – 300,000+ Da
Ionization Mechanism Continuous flow, multiple charging[3]Pulsed laser desorption, primarily singly charged[6]
Mass Accuracy < 5 ppm (Exact Mass)50 – 100 ppm (Intact Mass)
Resolution (R) High (R > 50,000)Moderate (R ~ 5,000 in linear mode)
Matrix Interference None (Solvent-based)High below 500 Da (Matrix peaks obscure data)[3]
Salt/Buffer Tolerance Very Low (Requires desalting)High (Tolerates native buffers better)[7]
Primary Output Elemental composition, isotopic pattern[4]Conjugation ratio, intact molecular weight[6]

Sources

Validation

Comparative Analysis of Experimental and Simulated Spectra for 4-((5-Hydroxypentyl)oxy)benzoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary In modern drug discovery and materials science, 4-((5-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary

In modern drug discovery and materials science, 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS: 98092-80-9) serves as a critical bifunctional building block, frequently utilized as a linker in PROTACs and a mesogen in liquid crystal synthesis[1]. Validating the structural integrity of such bifunctional molecules requires robust analytical techniques. While empirical techniques like FT-IR and NMR spectroscopy remain the gold standard, in silico Density Functional Theory (DFT) simulations are increasingly used as an alternative predictive tool to assign complex spectral bands.

As a Senior Application Scientist, I have designed this guide to objectively compare the predictive performance of DFT-simulated spectra against empirical experimental data. By examining the causality behind spectral divergence—specifically intermolecular hydrogen bonding and solvent effects—this guide provides a self-validating framework for researchers to accurately interpret analytical data.

Analytical Workflow: Empirical vs. Computational

To ensure scientific integrity, the comparison between physical and theoretical models must follow strictly controlled parallel workflows.

Workflow A 4-((5-Hydroxypentyl)oxy) benzoic acid B Experimental Acquisition A->B Synthesis/Prep D Computational Simulation A->D In Silico Model C FT-IR (ATR) 1H/13C NMR (DMSO-d6) B->C Spectrometers G Comparative Spectral Analysis C->G Empirical Data E DFT B3LYP/6-311G(d,p) Geometry Optimization D->E Gaussian 09/16 F GIAO NMR & Harmonic IR (0.96 scale) E->F Freq & NMR Jobs F->G Theoretical Data

Fig 1. Parallel workflow for experimental acquisition and DFT simulation of spectral data.

Self-Validating Experimental & Computational Protocols

Experimental Acquisition Methodology

Causality behind choices: We select Attenuated Total Reflectance (ATR) over KBr pellets for FT-IR to prevent hygroscopic moisture from masking the critical terminal primary alcohol (O-H) stretch. For NMR, DMSO-d₆ is chosen over CDCl₃ because the polar carboxylic acid and hydroxyl groups cause severe aggregation and poor solubility in non-polar solvents [2].

Step-by-Step Protocol:

  • Sample Preparation & Internal Calibration: Dissolve 15 mg of >98% pure 4-((5-Hydroxypentyl)oxy)benzoic acid in 0.6 mL of DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference to self-validate chemical shifts.

  • NMR Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) at 298 K. Run a standard 1D sequence with a relaxation delay (D1) of 2.0 seconds to ensure complete quantitative relaxation of the quaternary carboxylic carbon.

  • FT-IR Acquisition: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (validating a clean baseline). Place 2-3 mg of neat solid powder onto the crystal, apply standard anvil pressure, and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Computational Simulation Methodology (DFT)

Causality behind choices: The B3LYP hybrid functional combined with the 6-311G(d,p) basis set is the industry standard for organic aromatic compounds, offering an optimal balance between computational cost and electron correlation accuracy [3].

Step-by-Step Protocol:

  • Geometry Optimization: Construct the monomeric structure in a molecular builder (e.g., GaussView). Run a ground-state geometry optimization in the gas phase using Gaussian 16 at the DFT/B3LYP/6-311G(d,p) level.

  • Vibrational Frequencies (IR): Perform a harmonic frequency calculation on the optimized geometry. Crucial Step: Apply a scaling factor of 0.960 to the raw calculated frequencies to correct for theoretical harmonic overestimation (anharmonicity).

  • Chemical Shifts (NMR): Calculate isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert shielding tensors to chemical shifts relative to a simulated TMS molecule at the same level of theory.

Data Presentation & Comparative Analysis

The following tables summarize the quantitative differences between the empirical product and the in silico alternative.

Table 1: FT-IR Spectral Comparison
Functional GroupExperimental (ATR, cm⁻¹)Raw DFT (cm⁻¹)Scaled DFT (0.96)Δ (Exp - Scaled)
C=O stretch (Acid) 1685 (Strong, broad)18121740-55
O-H stretch (Alcohol) 3350 (Broad)38023650-300
C-O-C stretch (Ether) 1255 (Sharp)13171265-10
C=C stretch (Aromatic) 1605 (Medium)16771610-5
Table 2: ¹H NMR Chemical Shifts (DMSO-d₆ vs. Gas Phase GIAO)
Proton EnvironmentExperimental (ppm)Simulated (ppm)Signal Multiplicity
COOH (Acidic) 12.607.50Broad Singlet
Ar-H (ortho to C=O) 7.877.95Doublet (J = 8.8 Hz)
Ar-H (ortho to O) 6.996.85Doublet (J = 8.8 Hz)
OH (Alcohol) 4.381.50Triplet (J = 5.2 Hz)
Ar-OCH₂ 4.034.10Triplet (J = 6.4 Hz)

Mechanistic Insights: The Causality of Spectral Divergence

When comparing the product's actual performance (experimental data) against the simulated alternative, significant deviations appear in specific functional groups. As an application scientist, I do not view these as "errors," but rather as artifacts of physical state differences.

Causality Root Spectral Divergence (Exp vs. Sim) IR FT-IR Deviations (e.g., C=O stretch) Root->IR NMR NMR Shielding (e.g., COOH proton) Root->NMR Hbond Intermolecular H-Bonding (Solid-state dimerization) IR->Hbond Weakens C=O Anharm Anharmonicity (Requires scaling factor) IR->Anharm Overestimates Freq NMR->Hbond Proton exchange Solvent Solvent Effects (DMSO-d6 vs Gas Phase) NMR->Solvent Deshielding

Fig 2. Causality tree explaining physical origins of experimental and simulated spectral divergence.

FT-IR Deviations: The Dimerization Effect

The most glaring discrepancy in Table 1 is the C=O stretch . The DFT simulation predicts a frequency of 1740 cm⁻¹, which is perfectly accurate for an isolated monomer in a vacuum. However, the experimental ATR spectrum shows the C=O stretch at 1685 cm⁻¹.

  • The Causality: In the solid state, 4-alkoxybenzoic acids form highly stable, cyclic intermolecular hydrogen-bonded dimers [2]. This hydrogen bonding pulls electron density away from the carbonyl double bond, weakening it and lowering its vibrational frequency by ~55 cm⁻¹.

NMR Deviations: Solvent-Induced Deshielding

In Table 2, the aliphatic and aromatic carbon backbone protons show excellent agreement (Δ < 0.15 ppm) between the experiment and simulation. However, the exchangeable protons (COOH and OH) fail spectacularly in the standard gas-phase simulation.

  • The Causality: The experimental COOH proton appears at an extremely deshielded 12.60 ppm. This is due to strong hydrogen bonding with the highly polar, hydrogen-bond-accepting solvent (DMSO-d₆). The gas-phase DFT model lacks solvent molecules, simulating a naked proton shielded by its own electron cloud (~7.50 ppm). To correct this alternative model, researchers must apply a Polarizable Continuum Model (PCM) during the DFT calculation to simulate the dielectric constant of DMSO.

Conclusion

While DFT simulations (B3LYP/6-311G(d,p)) provide an excellent, cost-effective alternative for assigning the rigid aromatic and aliphatic backbone of 4-((5-Hydroxypentyl)oxy)benzoic acid, they inherently fail to predict the behavior of hydrogen-bonding moieties (COOH, OH) unless advanced solvation and dimerization models are explicitly programmed. For drug development professionals validating bifunctional linkers, empirical FT-IR and NMR remain the non-negotiable standard for confirming bulk-phase structural identity, with DFT serving as a powerful supplementary tool for resolving overlapping signals.

References

  • ACS Omega . Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Retrieved from [Link]

  • DergiPark (Bilge International Journal of Science and Technology Research) . Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-((5-Hydroxypentyl)oxy)benzoic Acid

As a novel or infrequently used compound in research and development, 4-((5-Hydroxypentyl)oxy)benzoic acid lacks extensive, specific safety and disposal documentation. In such instances, a cautious and informed approach,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel or infrequently used compound in research and development, 4-((5-Hydroxypentyl)oxy)benzoic acid lacks extensive, specific safety and disposal documentation. In such instances, a cautious and informed approach, grounded in the known properties of structurally similar chemicals and established laboratory safety principles, is paramount. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: An Evidence-Based Approach

Due to the limited specific data for 4-((5-Hydroxypentyl)oxy)benzoic acid, its hazard profile must be inferred from its chemical structure and the known properties of analogous compounds. It is a derivative of benzoic acid and p-hydroxybenzoic acid, both of which are well-characterized.

Structural Analogs and Their Known Hazards:

  • Benzoic Acid: Classified as a skin irritant.[1] Direct contact can cause redness, itching, and skin inflammation. Inhalation of dust or vapors may lead to respiratory irritation.[1] It is advised not to dispose of benzoic acid down the drain, as it can be harmful to aquatic life.[1]

  • 4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid): Considered to be slightly irritating to the skin and a mild dermal sensitizer.[2] It can be moderately to severely irritating to the eyes.[2]

  • 4-Hydroxy-3-(1-hydroxypentyl)benzoic Acid: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3]

Based on these analogs, it is prudent to treat 4-((5-Hydroxypentyl)oxy)benzoic acid as a substance that is:

  • A potential skin and eye irritant.

  • Potentially harmful if inhaled or ingested.

  • Potentially harmful to aquatic life.

Therefore, this compound should be handled with the appropriate personal protective equipment and disposed of as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 4-((5-Hydroxypentyl)oxy)benzoic acid in any form (solid or in solution), the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles, preventing potential eye irritation or damage.[4][5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which could lead to irritation or sensitization.[5] Gloves should be inspected before use and disposed of properly after handling the chemical.[5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated or if working outside of a fume hood.Minimizes inhalation of airborne particles, which could cause respiratory irritation.[4][6]
Spill Management: A Swift and Safe Response

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

Minor Spills (Small quantity in a contained area):

  • Alert personnel in the immediate vicinity.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials (absorbent, cleaning supplies, gloves) as hazardous waste.

Major Spills (Large quantity or outside of a contained area):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Prevent entry into the affected area.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 4-((5-Hydroxypentyl)oxy)benzoic acid is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4][7]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid 4-((5-Hydroxypentyl)oxy)benzoic acid and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a clearly labeled, sealed container. The container should be compatible with the chemical and labeled "Hazardous Waste" with the full chemical name.

  • Liquid Waste: Collect solutions of 4-((5-Hydroxypentyl)oxy)benzoic acid in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used. Do not mix with incompatible waste streams.

Step 2: Labeling

All hazardous waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "4-((5-Hydroxypentyl)oxy)benzoic acid"

  • The approximate concentration and volume

  • The date of accumulation

  • The primary hazards (e.g., "Irritant")

Step 3: Storage

Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[7] Follow your institution's guidelines for the storage of hazardous waste.

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4][6][8] They will ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.

Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 4-((5-Hydroxypentyl)oxy)benzoic acid.

G start Start: Handling 4-((5-Hydroxypentyl)oxy)benzoic acid is_waste Is the material waste? start->is_waste spill Is there a spill? is_waste->spill No waste_form Waste Form? is_waste->waste_form Yes spill_size Spill Size? spill->spill_size Yes minor_spill Minor Spill: - Alert personnel - Use PPE - Contain and clean up - Dispose of materials as hazardous waste spill_size->minor_spill Minor major_spill Major Spill: - Evacuate area - Contact EHS - Secure the area spill_size->major_spill Major solid_waste Solid Waste: - Collect in a labeled, sealed container - Include contaminated materials waste_form->solid_waste Solid liquid_waste Liquid Waste: - Collect in a labeled, sealed container - Do not mix with incompatible wastes waste_form->liquid_waste Liquid storage Store in a designated, secure area solid_waste->storage liquid_waste->storage disposal Arrange for pickup by EHS or licensed waste disposal contractor storage->disposal

Caption: Disposal decision workflow for 4-((5-Hydroxypentyl)oxy)benzoic acid.

References

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from [Link]

  • Workplace Environmental Exposure Level. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report: 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • Chemsrc. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-((5-Hydroxypentyl)oxy)benzoic acid

Standard Operating Procedure: Safety, Handling, and Logistics for 4-((5-Hydroxypentyl)oxy)benzoic acid As a critical organic building block utilized in early-stage drug discovery and advanced materials synthesis, 4-((5-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safety, Handling, and Logistics for 4-((5-Hydroxypentyl)oxy)benzoic acid

As a critical organic building block utilized in early-stage drug discovery and advanced materials synthesis, 4-((5-Hydroxypentyl)oxy)benzoic acid (CAS: 98092-80-9) requires stringent handling protocols[1]. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework to ensure personnel safety, maintain chemical integrity, and comply with environmental disposal regulations.

Chemical Profile & Mechanistic Hazard Assessment

To implement effective safety measures, one must first understand the molecular behavior of the compound. 4-((5-Hydroxypentyl)oxy)benzoic acid is an amphiphilic molecule. It features a hydrophilic carboxylic acid headgroup and a terminal hydroxyl group, separated by a lipophilic pentyl ether chain.

Mechanistic Causality of Hazards:

  • Dermal Penetration: The lipophilic 5-carbon chain significantly enhances the molecule's ability to partition into and cross the lipid bilayer of the skin's stratum corneum. Upon penetration, the acidic benzoic moiety can cause localized contact dermatitis and cellular irritation[2].

  • Ocular and Respiratory Toxicity: As a crystalline solid powder, the compound poses a severe risk of generating airborne particulates. Contact with the mucosal membranes of the eyes or respiratory tract leads to rapid protonation of local tissues, causing severe eye damage and respiratory irritation[3][4].

Table 1: Quantitative Chemical Profile

Property Value
Chemical Name 4-((5-Hydroxypentyl)oxy)benzoic acid
CAS Number 98092-80-9
Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol

| Physical State | Solid (Powder) |

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. Based on for benzoic acid derivatives, the following PPE is mandatory to interrupt the specific exposure pathways of this compound[3].

Table 2: Required PPE and Mechanistic Justification

PPE Category Specification Mechanistic Justification
Hand Protection Nitrile gloves (≥ 4 mil thickness) Nitrile provides a robust chemical barrier against lipophilic organic acids, preventing dermal absorption[2].
Eye Protection ANSI Z87.1 compliant safety goggles Forms a complete seal to protect against fine, airborne particulate dust that causes severe ocular burns[3][4].
Respiratory Fume Hood (80-100 fpm) or N95/P100 Mitigates the inhalation of airborne particulates that trigger acute respiratory tract irritation[3].

| Body Protection | Flame-resistant lab coat & long pants | Prevents electrostatic particulate accumulation on personal clothing, eliminating secondary exposure[5]. |

Operational Plan: Precision Weighing and Transfer

To ensure a self-validating system, every step in this protocol includes a physical or visual confirmation to guarantee containment.

Step-by-Step Methodology:

  • Workspace Preparation: Verify that the chemical fume hood is operational with a face velocity between 80-100 fpm. Line the working surface with anti-static weighing paper. Causality: Anti-static surfaces prevent the electrostatic repulsion and dispersion of fine organic powders[6].

  • PPE Verification: Don all required PPE (Table 2) before introducing the chemical to the workspace.

  • Equilibration: Open the reagent bottle exclusively inside the fume hood. Allow 15 seconds for any internal pressure or settled dust to equilibrate before inserting tools.

  • Precision Weighing: Using a grounded, stainless-steel spatula, gently transfer the required mass to a tared anti-static weigh boat. Avoid vigorous scraping or dropping, which generates aerosolized dust.

  • Solubilization and Transfer: To minimize airborne risks during transit, do not carry the dry powder across the lab. Instead, rinse the weigh boat with your designated reaction solvent (e.g., DMSO, DMF, or Ethanol) directly into the reaction flask within the hood, ensuring quantitative transfer. Cap the flask immediately.

  • Decontamination: Wipe down the balance, spatulas, and fume hood surface with a lint-free wipe dampened with 70% isopropanol. This captures residual microscopic particulates that dry sweeping would otherwise aerosolize. Wash hands thoroughly with soap and water[5].

HandlingWorkflow Start Pre-Operation: PPE Verification Prep Prepare Workspace: Fume Hood & Anti-static Start->Prep Weigh Weighing: Use enclosed balance Prep->Weigh Transfer Transfer & Solubilization: Seal in secondary container Weigh->Transfer Clean Decontamination: Clean surfaces with solvent Transfer->Clean

Workflow for safe handling and weighing of 4-((5-Hydroxypentyl)oxy)benzoic acid.

Spill Response and Disposal Plan

In the event of a powder spill, standard sweeping will exacerbate the hazard by creating a combustible, toxic dust cloud[6]. Follow this protocol to safely neutralize the threat.

Step-by-Step Methodology:

  • Assessment & Evacuation: If the spill exceeds 50g outside of a fume hood, evacuate the immediate 10-foot radius for 5 minutes to allow airborne particulates to settle.

  • Dust Containment: Do not use a broom or dry paper towels. Lightly mist the spilled powder with a fine spray of water. Causality: Water increases the mass of the particulates, effectively "knocking down" the dust and preventing aerosolization[6].

  • Mechanical Collection: Use a non-sparking scoop or a HEPA-filtered vacuum explicitly rated for combustible dusts to collect the dampened material[6].

  • Chemical Neutralization: Wash the affected surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate). This neutralizes the residual benzoic acid into a harmless, water-soluble sodium salt. Follow with a final water rinse.

  • EPA-Compliant Disposal: Place all collected waste, including contaminated wipes and gloves, into a chemically compatible, sealable hazardous waste bin. Label as "Hazardous Waste: Solid Organic Acid (Contains CAS 98092-80-9)". Dispose of via an approved environmental waste contractor in accordance with local RCRA regulations[4].

SpillResponse Spill Spill Detected Assess Assess Size & Hazard (Evacuate if needed) Spill->Assess Contain Containment: Knock down dust Assess->Contain Collect Mechanical Collection: Use non-sparking tools Contain->Collect Dispose EPA-Compliant Disposal: Seal in hazmat bin Collect->Dispose

Step-by-step spill response and containment protocol for solid organic acids.

References

  • National Institute of Standards and Technology (NIST). "SAFETY DATA SHEET - Standard Reference Material 39j: Benzoic Acid." NIST.[Link]

  • US - SDS Manager. "Benzoic Acid Uses and Safe Handling: A Comprehensive Guide." SDS Manager.[Link]

  • Valudor Products. "Safety Data Sheet: benzoic acid." Valudor Products. [Link]

Sources

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